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  • Product: 3-Methoxy-3-oxopropylzinc bromide
  • CAS: 193819-99-7

Core Science & Biosynthesis

Foundational

Solubility Profile of 3-Methoxy-3-oxopropylzinc Bromide in Organic Solvents: A Technical Guide for Cross-Coupling Applications

Executive Summary In modern drug development and complex organic synthesis, the reliable formation of C(sp2)-C(sp3) bonds is heavily reliant on the Negishi cross-coupling reaction[1]. A critical reagent in this space is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the reliable formation of C(sp2)-C(sp3) bonds is heavily reliant on the Negishi cross-coupling reaction[1]. A critical reagent in this space is 3-Methoxy-3-oxopropylzinc bromide (CAS: 193819-99-7), a functionalized organozinc compound utilized to append methyl propionate chains to aryl or vinyl scaffolds.

As a Senior Application Scientist, I frequently observe that the failure of organometallic steps is rarely due to the catalyst alone, but rather the physical state of the organozinc reagent. The solubility, aggregation state, and Schlenk equilibrium of 3-Methoxy-3-oxopropylzinc bromide are entirely dictated by the solvent environment. This whitepaper provides an in-depth analysis of the reagent's solubility profile, detailing the causality behind solvent selection, mechanistic stabilization, and field-proven protocols for its handling and application.

Structural and Mechanistic Determinants of Solubility

3-Methoxy-3-oxopropylzinc bromide (Molecular Weight: 232.38 g/mol ) is a Reformatsky-type/Jackson-type reagent[2]. Unlike simple alkylzinc halides, this molecule possesses a terminal ester group.

The Causality of Chelation: The carbonyl oxygen of the ester group can coordinate intramolecularly to the electrophilic zinc(II) center, forming a stable six-membered chelate ring. While this internal coordination reduces the overall Lewis acidity of the zinc atom, the metal center still requires external electron donation from the bulk solvent to prevent the formation of insoluble polymeric aggregates.

In solution, the reagent exists in a dynamic Schlenk equilibrium :

2 RZnBr⇌R2​Zn+ZnBr2​

Coordinating ethereal solvents drive this equilibrium toward the soluble monomeric or dimeric species by solvating both the organozinc species and the zinc bromide byproduct.

G A 2 RZnBr (Organozinc Halide) B R2Zn + ZnBr2 (Schlenk Products) A->B Schlenk Equilibrium C THF / 2-MeTHF (Strong Coordination) A->C Solvation E Toluene / Hexane (Non-Coordinating) A->E Solvent Exchange B->C Solvation D Stabilized Monomer (High Solubility) C->D Shift to Monomer F Aggregation & Precipitation (Low Solubility) E->F Oligomerization

Mechanistic logic of solvent-dependent Schlenk equilibrium and organozinc stabilization.

Comparative Solvent Profiling

Tetrahydrofuran (THF): The Industry Benchmark

THF is the gold standard for 3-Methoxy-3-oxopropylzinc bromide, which is commercially supplied almost exclusively as a 0.50 M solution in THF [3][4]. The unhindered oxygen lone pairs of THF provide optimal donicity to the zinc center, effectively breaking up supramolecular clusters. At 0.50 M, the solution remains stable under refrigeration, though it is highly moisture-sensitive and requires strict inert atmosphere handling[4].

2-Methyltetrahydrofuran (2-MeTHF): The Sustainable Alternative

Driven by green chemistry initiatives, 2-MeTHF is increasingly replacing THF in continuous scalable synthesis and batch organometallic reactions[5][6].

  • Causality of Performance: The alpha-methyl group in 2-MeTHF introduces slight steric hindrance, which marginally weakens zinc coordination compared to THF. However, it still easily supports concentrations of ~0.40 M to 0.50 M.

  • Process Advantages: 2-MeTHF has a higher boiling point (80 °C vs. 66 °C for THF) allowing for accelerated transmetalation kinetics during Negishi couplings. Furthermore, its low water miscibility (approx. 4.1% at 20 °C) drastically simplifies post-reaction aqueous workups, preventing the emulsion issues common with THF[6][7].

Polar Aprotic Solvents (DMF, DMAc)

While N,N-Dimethylformamide (DMF) provides exceptional solubility due to its strong Lewis basicity, it is generally avoided for prolonged storage. DMF is susceptible to hydrolysis, and its use in electrochemical or transition-metal catalyzed setups can lead to unwanted side reactions or anodic oxidation[8]. It is strictly recommended only as a transient co-solvent.

Non-Coordinating Solvents (Toluene, Hexanes)

3-Methoxy-3-oxopropylzinc bromide exhibits near-zero solubility in purely aliphatic or aromatic hydrocarbons. Attempting a solvent swap to pure toluene will result in immediate precipitation of the polymeric organozinc network.

Quantitative Solubility and Stability Summary
SolventMax Solubility (25°C)Stability ProfileCoordination AbilityApplication Notes
THF > 0.50 MHigh (Months at 4°C)StrongIndustry standard[3]; optimal for Negishi coupling.
2-MeTHF ~ 0.40 - 0.50 MHigh (Months at 4°C)Moderate-StrongGreener alternative; excellent for biphasic workups[6].
DMF > 0.50 MModerate (Days)Very StrongHigh solubility but prone to hydrolysis/side reactions[8].
Toluene < 0.05 MLowNoneCauses precipitation; used only as a minor co-solvent.

Self-Validating Experimental Methodologies

To ensure scientific integrity, organozinc reactions must be treated as self-validating systems. Because 3-Methoxy-3-oxopropylzinc bromide degrades via adventitious moisture or oxygen, relying on the bottle's stated molarity without verification is a primary cause of coupling failure.

Workflow S1 1. Solvent Prep (Degas & Dry) S2 2. Reagent Transfer (Schlenk line) S1->S2 S3 3. Active Zn Titration (I2 / LiCl) S2->S3 S4 4. Negishi Coupling (Pd cat, Ar-X) S3->S4 S5 5. In-line ReactIR (Monitor Conversion) S4->S5

Self-validating experimental workflow for organozinc handling and cross-coupling.

Protocol 1: Standardization of 3-Methoxy-3-oxopropylzinc Bromide via Titration

Causality: Iodine reacts quantitatively with active carbon-zinc bonds. The addition of LiCl breaks down any remaining zinc aggregates into highly reactive zincate complexes, ensuring a sharp, accurate visual endpoint.

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

  • Weighing: Rapidly weigh exactly 127 mg (0.50 mmol) of resublimed Iodine ( I2​ ) into the flask.

  • Solvation: Add 2.0 mL of a strictly anhydrous 0.5 M LiCl solution in THF. Stir until the iodine is fully dissolved (deep brown solution).

  • Titration: Using a gas-tight syringe, titrate the 3-Methoxy-3-oxopropylzinc bromide solution dropwise into the iodine solution at room temperature.

  • Endpoint: The endpoint is reached when the brown color completely disappears, leaving a clear or pale-yellow solution.

  • Calculation: Active Molarity (M) = 0.50 mmol/Volume of Organozinc added (mL) .

Protocol 2: Negishi Cross-Coupling in 2-MeTHF

Causality: Utilizing 2-MeTHF allows the reaction to be heated to 70 °C without pressurizing standard glassware, overcoming the activation energy barrier for challenging oxidative additions or sluggish transmetalations[7].

  • Catalyst Loading: Charge a flame-dried Schlenk tube with the aryl halide (1.0 mmol) and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon three times.

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 2-MeTHF. Stir to dissolve.

  • Reagent Addition: Based on the active molarity calculated in Protocol 1, add 1.3 equivalents of 3-Methoxy-3-oxopropylzinc bromide solution dropwise over 5 minutes. (Note: The 0.3 eq excess compensates for any trace moisture introduced by the aryl halide).

  • Reaction: Heat the mixture to 70 °C. Monitor the consumption of the aryl halide via GC-MS or in-line ReactIR[1].

  • Quench & Workup: Once complete (typically 2-4 hours), cool to 0 °C and quench with saturated aqueous NH4​Cl (5 mL). Because 2-MeTHF is used, the organic layer will separate cleanly without the need for additional extraction solvents[6]. Extract, dry over MgSO4​ , and concentrate in vacuo.

Conclusion

The successful application of 3-Methoxy-3-oxopropylzinc bromide hinges on maintaining its delicate solubility profile. While THF remains the standard commercial matrix[3], transitioning to 2-MeTHF offers distinct operational advantages in thermal latitude and downstream processing without sacrificing reagent stability[6][7]. By combining rigorous solvent control with self-validating titration protocols, researchers can eliminate the variability traditionally associated with organozinc chemistry.

References

  • ChemicalBook. Methyl propionate zinc bromide (3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF).
  • Synthonix, Inc. 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF - [M73206].
  • Sigma-Aldrich. 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF | 193819-99-7.
  • ACS Publications. Applications of High Throughput Chemistry to Medicinal Chemistry.
  • ACS Publications. Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds.
  • ChemPoint. Penn A Kem 2-MeTHF - Plant-Based Solvent Performance.
  • White Rose eTheses Online. Electrochemical Activation of Catalytic Species in Metallic and Non-Metallic Catalysis.
  • National Institutes of Health (NIH). Application of Biobased Solvents in Asymmetric Catalysis.

Sources

Exploratory

A Methodological Framework for Determining the Stability and Degradation Pathways of 3-Methoxy-3-oxopropylzinc Bromide at Room Temperature

Abstract: 3-Methoxy-3-oxopropylzinc bromide, a Reformatsky reagent, is a valuable C3 building block in pharmaceutical and fine chemical synthesis. Its utility, however, is intrinsically linked to its stability, which dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 3-Methoxy-3-oxopropylzinc bromide, a Reformatsky reagent, is a valuable C3 building block in pharmaceutical and fine chemical synthesis. Its utility, however, is intrinsically linked to its stability, which dictates handling, storage, and reaction reproducibility. This guide presents a comprehensive methodological framework for characterizing the stability of this organozinc reagent at room temperature. While specific kinetic data for this compound is not publicly available, this document outlines the requisite experimental protocols, analytical techniques, and theoretical considerations for determining its half-life and elucidating its primary degradation pathways. We provide field-proven insights into experimental design, from reagent preparation under inert conditions to the identification of degradation products via spectroscopic and chromatographic methods. This whitepaper serves as a self-validating system for researchers, scientists, and drug development professionals to rigorously assess the stability of this and other sensitive organometallic reagents.

Introduction: The Challenge of Reagent Stability

Organozinc compounds, such as 3-methoxy-3-oxopropylzinc bromide, are indispensable tools in modern organic synthesis due to their moderate reactivity and high functional group tolerance compared to more reactive organolithium or Grignard reagents.[1][2] This reagent, a zinc enolate equivalent, is prepared from methyl 3-bromopropionate and zinc metal and is used to introduce the propionate moiety in C-C bond-forming reactions.[3] The success of these synthetic applications, particularly in scalable process chemistry, hinges on a precise understanding of the reagent's concentration and purity over time.

However, the carbon-zinc bond is inherently sensitive to atmospheric components, primarily moisture and oxygen.[1][4] This sensitivity makes the reagent susceptible to degradation, altering its effective concentration and introducing impurities that can complicate downstream processes and compromise product yield and purity.[5] This guide, therefore, provides the necessary protocols to quantify this degradation at room temperature, a critical parameter for any laboratory or manufacturing setting where the reagent may be handled or stored.

Foundational Chemistry: Reactivity and Equilibria

Understanding the potential degradation pathways requires an appreciation of the fundamental chemistry of organozinc halides. Several key processes can occur in a solution of 3-methoxy-3-oxopropylzinc bromide, typically in a solvent like tetrahydrofuran (THF).

The Schlenk Equilibrium

Like Grignard reagents, organozinc halides exist in solution as a complex mixture governed by the Schlenk equilibrium.[4][6] The primary species, the heteroleptic RZnX, is in equilibrium with its homoleptic counterparts, dialkylzinc (R₂Zn) and zinc bromide (ZnBr₂). The position of this equilibrium is influenced by solvent, temperature, and the presence of coordinating salts like lithium chloride.[7][8][9]

2 RZnBr ⇌ R₂Zn + ZnBr₂ (where R = -CH₂CH₂CO₂Me)

The dialkylzinc species (R₂Zn) is generally more reactive than the organozinc halide (RZnBr).[10][11] Therefore, changes in the equilibrium can affect the overall reactivity and stability of the solution.

Primary Degradation Pathways

The principal routes of degradation for most organozinc reagents are hydrolysis and oxidation.[1][12]

  • Hydrolysis: Reaction with adventitious water is often the most rapid degradation pathway. The polarized C-Zn bond is readily protonated, even by weak acids like water, to yield the parent alkane (in this case, methyl propionate) and a zinc hydroxide species.

  • Oxidation: Molecular oxygen can react with organozinc compounds through radical mechanisms to form zinc alkoxides, which upon workup yield alcohols.[13] While often slower than hydrolysis, oxidation can be a significant pathway during prolonged storage or handling if inert atmosphere techniques are not rigorously followed.

Experimental Design for Stability Assessment

A robust stability study requires careful planning and execution under strictly controlled conditions. The following sections detail the protocols for determining the half-life of 3-methoxy-3-oxopropylzinc bromide and identifying its degradation products.

Workflow for Half-Life Determination

The overall process involves preparing the reagent, sampling it over time at a constant temperature, and analyzing the samples to quantify the remaining active reagent.

G cluster_prep Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep Prepare 0.5 M Reagent in THF under Argon storage Store Solution at Room Temperature (25°C) prep->storage sampling Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) storage->sampling quench Quench with I₂/THF (Titration) or D₂O (NMR) sampling->quench analysis Quantify Concentration (Titration or qNMR) quench->analysis plot Plot ln[C] vs. Time analysis->plot calc Calculate k and t½ plot->calc

Figure 1. Experimental workflow for half-life determination.
Detailed Experimental Protocols

Protocol 1: Preparation of 3-Methoxy-3-oxopropylzinc Bromide Solution (0.5 M)

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and an argon inlet.

  • Zinc Activation: Add zinc dust (1.2 eq.) to the flask. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color dissipates, then remove the THF via cannula. This removes the passivating oxide layer.[3]

  • Reagent Formation: Add anhydrous THF to the activated zinc. Slowly add a solution of methyl 3-bromopropionate (1.0 eq.) in THF to the zinc suspension via an addition funnel. An exotherm should be observed.

  • Reaction Control: Maintain the reaction temperature below 40°C using a water bath. Stir for 2-4 hours at room temperature after the addition is complete.

  • Standardization: Once the reaction is complete (indicated by the consumption of zinc), allow the solution to settle. Determine the precise molarity of the supernatant via titration (see Protocol 2) before initiating the stability study.

Protocol 2: Quantification by Iodine Titration

  • Sample Preparation: Under an argon atmosphere, withdraw a 1.00 mL aliquot of the organozinc solution and add it to a known excess of a standardized iodine solution in THF (e.g., 5.00 mL of 0.2 M I₂ in THF) at 0°C.

  • Reaction: The organozinc reagent quantitatively reacts with iodine (RZnBr + I₂ → RI + IZnBr).

  • Titration: Titrate the excess, unreacted iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch solution as an indicator.

  • Calculation: The difference between the initial moles of iodine and the moles of excess iodine corresponds to the moles of the active organozinc reagent in the aliquot.

Protocol for Degradation Product Identification
  • Sample Degradation: Expose a sample of the prepared organozinc solution to ambient air in a loosely capped vial. Allow it to sit at room temperature for 24 hours to ensure complete degradation.

  • Sample Workup: Quench the degraded mixture by carefully adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the resulting residue using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile products and by ¹H NMR spectroscopy. The primary expected hydrolysis product is methyl propionate.

Postulated Degradation Pathways and Data Interpretation

Based on the principles outlined in Section 2.0, the primary degradation reactions at room temperature are expected to be hydrolysis and, to a lesser extent, oxidation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start BrZn-CH₂CH₂CO₂Me 3-Methoxy-3-oxopropylzinc bromide hydrolysis_prod hydrolysis_prod start:f0->hydrolysis_prod:f0 Protonolysis peroxide_intermed BrZn-OO-CH₂CH₂CO₂Me Zinc Peroxide Intermediate start:f0->peroxide_intermed:f0 Radical Insertion H2O H₂O O2 O₂ (Air) alkoxide BrZn-O-CH₂CH₂CO₂Me Zinc Alkoxide peroxide_intermed:f0->alkoxide:f0 Rearrangement workup Aqueous Workup alcohol_prod HO-CH₂CH₂CO₂Me Methyl 3-hydroxypropionate alkoxide:f0->alcohol_prod:f0 Protonation

Figure 2. Postulated degradation pathways for 3-methoxy-3-oxopropylzinc bromide.
Half-Life Calculation and Data Presentation

Assuming the degradation is primarily due to reaction with atmospheric moisture and oxygen, which are in large excess compared to the reagent, the decay can be modeled using pseudo-first-order kinetics.

The concentration of the active reagent [C] at time t can be described by the equation: ln[C] = -kt + ln[C]₀

Where [C]₀ is the initial concentration and k is the pseudo-first-order rate constant. A plot of ln[C] versus time t will yield a straight line with a slope of -k. The half-life (t½) can then be calculated using the formula:

t½ = ln(2) / k

Table 1: Example Data for Half-Life Determination of 3-Methoxy-3-oxopropylzinc Bromide at 25°C

Time (hours)[Reagent] (M) (from Titration)ln[Reagent]
00.500-0.693
10.475-0.744
20.451-0.796
40.408-0.896
80.333-1.099
120.272-1.302
240.149-1.904

Note: The data presented in this table is hypothetical and serves to illustrate the method of data collection and analysis. Actual results will vary based on experimental conditions, particularly the efficiency of the inert atmosphere.

Practical Recommendations for Handling and Storage

Based on the inherent reactivity of organozinc halides, the following best practices are essential to maximize the shelf-life and ensure the efficacy of 3-methoxy-3-oxopropylzinc bromide solutions:

  • Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[5]

  • Solvent Quality: Use only anhydrous solvents, as trace moisture is a primary cause of degradation.

  • Storage Conditions: For short-term storage (< 24 hours), a well-sealed container under argon at room temperature may be acceptable. For longer-term storage, refrigeration at 2-8°C is strongly recommended to slow degradation rates.[5][14]

  • Fresh is Best: Whenever possible, use freshly prepared or recently standardized solutions for reactions that are sensitive to reagent stoichiometry.

  • Avoid Contamination: Never return unused reagent to the original storage bottle. Use clean, dry syringes and needles for transfers.

Conclusion

While the precise half-life of 3-methoxy-3-oxopropylzinc bromide at room temperature is dependent on specific experimental conditions, this guide provides a robust and scientifically sound framework for its determination. By understanding the underlying chemical principles—the Schlenk equilibrium, hydrolysis, and oxidation—and by implementing rigorous experimental protocols, researchers can quantify the stability of this important reagent. The methodologies detailed herein for half-life determination and degradation product analysis empower scientists to make informed decisions regarding the handling, storage, and application of 3-methoxy-3-oxopropylzinc bromide, ultimately leading to more reliable and reproducible synthetic outcomes.

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Foundational

3-Methoxy-3-oxopropylzinc Bromide: A Comprehensive Guide to Molecular Mass, Synthesis, and Analytical Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Physicochemical profiling, exact mass determination, and self-validating synthetic workflows for organozinc reagents. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Physicochemical profiling, exact mass determination, and self-validating synthetic workflows for organozinc reagents.

Executive Summary

In modern drug development and complex molecule synthesis, organozinc reagents serve as indispensable tools for carbon-carbon bond formation. 3-Methoxy-3-oxopropylzinc bromide (CAS: 193819-99-7) is a highly versatile, functionalized aliphatic organozinc reagent. Typically supplied as a 0.50 M solution in Tetrahydrofuran (THF)[1], it is primarily utilized in Negishi cross-coupling reactions to directly append a methyl propionate moiety onto aryl, heteroaryl, or vinyl scaffolds.

Because organometallic reagents are inherently sensitive to moisture and oxidation, relying solely on volumetric measurements without analytical verification can lead to catastrophic reaction failures. This whitepaper deconstructs the exact mass characteristics of 3-methoxy-3-oxopropylzinc bromide and provides a self-validating methodology for its synthesis and application.

Physicochemical Profiling & Mass Characteristics

Understanding the precise mass characteristics of this reagent is critical for High-Resolution Mass Spectrometry (HRMS) analysis, which is used to verify the structural integrity of the active species against hydrolyzed or oxidized byproducts.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methoxy-3-oxopropylzinc bromide
CAS Number 193819-99-7[2]
Molecular Formula C₄H₇BrO₂Zn
Molecular Weight 232.39 g/mol [3]
Exact Mass (Monoisotopic) 229.892 Da
Typical Concentration 0.50 M in THF[2]
SMILES COC(=O)CC[Zn]Br[2]
The Causality of Exact Mass and Isotopic Fingerprinting

While the standard molecular weight (MW) of 3-methoxy-3-oxopropylzinc bromide is calculated as ~232.39 g/mol using average atomic weights, analytical verification requires the Exact Mass (Monoisotopic Mass).

The monoisotopic mass is calculated using the most abundant isotopes of each element: ¹²C (12.0000), ¹H (1.0078), ¹⁶O (15.9949), ⁷⁹Br (78.9183), and ⁶⁴Zn (63.9291).

  • Calculation: (4 × 12.0000) + (7 × 1.0078) + (2 × 15.9949) + 78.9183 + 63.9291 = 229.892 Da .

Why does this matter? Organozinc reagents are susceptible to protonation (yielding methyl propionate) or oxidation. By utilizing HRMS, researchers can isolate the exact monoisotopic mass. Furthermore, the unique combination of Zinc (which has multiple stable isotopes: ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn) and Bromine (which has two nearly equal isotopes: ⁷⁹Br, ⁸¹Br) generates a highly specific, broad M, M+2, M+4, M+6 isotopic envelope. This complex isotopic pattern acts as an irrefutable analytical fingerprint, ensuring that the intact carbon-zinc bond is present before committing the reagent to expensive cross-coupling reactions.

Experimental Methodology: Synthesis and Validation

The preparation of organozinc reagents via the oxidative addition of zinc metal to an alkyl halide is a foundational technique. However, to ensure trustworthiness and reproducibility, the protocol must be a self-validating system .

Step-by-Step Protocol: Preparation of 3-Methoxy-3-oxopropylzinc Bromide

Step 1: Zinc Activation (Surface Depassivation)

  • Procedure: Suspend zinc dust (1.5 equiv) in anhydrous THF under a strict argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes, then cool to room temperature. Add trimethylsilyl chloride (TMSCl, 5 mol%) and stir for 15 minutes.

  • Causality: Commercial zinc dust is coated with an unreactive zinc oxide (ZnO) passivation layer. 1,2-dibromoethane chemically scrubs the surface by forming ethylene gas and zinc bromide. TMSCl further scavenges residual moisture and oxides. This dual-activation exposes a pristine, highly reactive zinc surface essential for efficient oxidative insertion.

Step 2: Oxidative Addition

  • Procedure: Slowly add methyl 3-bromopropanoate (1.0 equiv) to the activated zinc suspension. Maintain the internal temperature between 30–40 °C using a temperature-controlled water bath. Stir for 2–4 hours until the alkyl bromide is fully consumed (monitored by GC-MS of a quenched aliquot).

  • Causality: While alkylzinc halides are relatively stable compared to Grignard reagents, excessive heat can promote unwanted homocoupling (Wurtz-type reactions) or β-hydride elimination. Controlling the exotherm ensures maximum yield of the desired monomeric organozinc species.

Step 3: Self-Validating Titration

  • Procedure: Titrate an aliquot of the resulting supernatant against a standardized solution of iodine in THF (or using the Knochel method with iodine and LiCl).

  • Causality: Assuming 100% conversion based on starting mass is a critical error in organometallic chemistry. Titration creates a self-validating system by chemically quantifying only the active carbon-zinc bonds. This provides the exact molarity needed for stoichiometric precision in downstream applications.

Applications in Organic Synthesis: Negishi Cross-Coupling

The primary application of 3-methoxy-3-oxopropylzinc bromide is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions. Its high functional group tolerance allows for the coupling of the propionate chain to complex, heavily functionalized drug intermediates without the need for protecting group chemistry.

Below is the logical workflow of the Negishi catalytic cycle utilizing this specific reagent:

NegishiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X TransMet Transmetalation Pd(II)(Ar)(CH₂CH₂CO₂Me) OxAdd->TransMet + MeO₂C-CH₂-CH₂-ZnBr - ZnXBr RedElim Reductive Elimination Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 - Ar-CH₂CH₂CO₂Me

Figure 1: Catalytic cycle of the Negishi cross-coupling utilizing 3-Methoxy-3-oxopropylzinc bromide.

References

  • Sigma-Aldrich. "3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF | 193819-99-7". Sigma-Aldrich Product Catalog.

  • Synthonix, Inc. "3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF - [M73206]". Synthonix Chemical Database.

  • Rieke Metals. "3-Methoxy-3-oxopropylzinc bromide | #ZT1586". Rieke Metals Product Database.

  • Ramesh et al. "A Review Article Organozinc Reagent Preparation Method". International Journal of Modern Pharmaceutical Research, 2020.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3-Methoxy-3-oxopropylzinc Bromide via Direct Zinc Insertion

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Insights Organozinc reagents are i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Insights

Organozinc reagents are indispensable tools in modern organic synthesis, offering a unique balance of high nucleophilicity and exceptional functional group tolerance. Unlike their highly reactive Grignard or organolithium counterparts, organozinc halides do not prematurely react with esters, ketones, or nitriles, making them ideal for the late-stage functionalization of complex pharmaceutical intermediates[1].

The preparation of 3-methoxy-3-oxopropylzinc bromide (and its ethyl ester analog) represents a classic Knochel-type direct insertion of elemental zinc into an unactivated alkyl bromide[2]. Because commercial zinc dust is passivated by a robust layer of zinc oxide (ZnO), direct insertion requires rigorous surface activation.

The Causality of Chemical Activation

To achieve a reliable, self-validating reaction, the zinc surface must be chemically scrubbed in situ:

  • Physical Fracturing (1,2-Dibromoethane): The addition of catalytic 1,2-dibromoethane followed by mild heating initiates a reaction that extrudes ethylene gas. The localized bubbling physically micro-fractures the passivating ZnO layer, exposing the underlying bulk metal.

  • Chemical Scavenging (Chlorotrimethylsilane - TMSCl): Following physical fracturing, TMSCl is added. TMSCl reacts aggressively with the remaining ZnO and adventitious water to form volatile hexamethyldisiloxane and HCl. This process chemically cleanses the zinc, generating highly reactive, pristine Zn(0) sites capable of undergoing the single-electron transfer (SET) required for oxidative insertion into the carbon-halogen bond[3].

Mechanism Zn_passivated Passivated Zn Dust (ZnO coated) Activation1 1,2-Dibromoethane (Δ, -Ethylene) Zn_passivated->Activation1 Activation2 TMSCl (-TMS-O-Zn-Cl) Activation1->Activation2 Zn_active Highly Active Zn(0) Activation2->Zn_active Organozinc 3-Methoxy-3-oxopropylzinc Br (in THF) Zn_active->Organozinc Oxidative Insertion Alkyl_Br Methyl 3-bromopropanoate Alkyl_Br->Organozinc +

Mechanistic pathway of zinc activation and oxidative insertion.

Materials and Quantitative Data

To ensure complete conversion and maintain a pseudo-first-order reaction rate, zinc dust is used in a slight stoichiometric excess (1.5 to 2.0 equivalents). The reaction is performed in anhydrous Tetrahydrofuran (THF) to stabilize the resulting organozinc species via coordination, typically targeting a final concentration of ~0.5 M[4].

Table 1: Reagent Stoichiometry (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole / Notes
Methyl 3-bromopropanoate 167.001.001.67 g (10.0 mmol)Electrophile. Must be passed through basic alumina prior to use to remove HBr.
Zinc Dust (<10 μm) 65.382.001.31 g (20.0 mmol)Reducing agent. High surface area is critical for unactivated bromides.
1,2-Dibromoethane 187.860.0594 mg (43 μL)Physical surface activator. Toxic; handle in fume hood.
Chlorotrimethylsilane (TMSCl) 108.640.0554 mg (63 μL)Chemical surface scavenger. Corrosive.
Anhydrous THF 72.11N/A20.0 mLSolvent. Must be distilled over Na/benzophenone or drawn from a solvent purification system.

Experimental Protocol

This protocol is designed as a self-validating system. The success of the activation step is visually confirmed by the evolution of gas, and the completion of the insertion is analytically validated via GC/MS of an iodolyzed aliquot.

Part A: Equipment Preparation and Zinc Activation
  • Atmosphere Control: Equip a 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times. Causality: Organozinc reagents are highly sensitive to protic quenching. Absolute exclusion of moisture is mandatory.

  • Zinc Suspension: Under a positive flow of Argon, quickly add 1.31 g (20.0 mmol) of zinc dust to the flask. Add 10 mL of anhydrous THF to suspend the zinc.

  • Physical Activation: Add 43 μL (0.5 mmol) of 1,2-dibromoethane via a gas-tight syringe. Submerge the flask in a pre-heated oil bath (65 °C) and bring the THF to a gentle reflux for 5 minutes. You should observe slight bubbling (ethylene evolution).

  • Chemical Activation: Remove the flask from the oil bath and allow it to cool to room temperature. Add 63 μL (0.5 mmol) of TMSCl. Stir vigorously at room temperature for 15 minutes.

Part B: Oxidative Insertion
  • Substrate Addition: Dissolve 1.67 g (10.0 mmol) of methyl 3-bromopropanoate in 10 mL of anhydrous THF. Add this solution dropwise to the activated zinc suspension over 10 minutes using a syringe pump.

  • Temperature Maintenance: Unactivated alkyl bromides require mild thermal energy to overcome the insertion activation barrier[5]. Place the flask in a 35–40 °C water bath and stir vigorously for 2 to 4 hours.

  • Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 0.1 mL aliquot of the supernatant using a syringe. Quench the aliquot into a GC vial containing 0.5 mL of a saturated solution of Iodine in THF. Add 0.5 mL of saturated aqueous Na2​S2​O3​ to destroy excess iodine, extract with ethyl acetate, and analyze via GC/MS. The reaction is complete when the starting material (methyl 3-bromopropanoate) is fully consumed and converted to methyl 3-iodopropanoate.

Part C: Harvesting and Titration
  • Settling: Once complete, remove the stirring plate and allow the unreacted excess zinc dust to settle completely (usually 2–3 hours, or overnight at room temperature).

  • Transfer: Carefully decant or cannula-transfer the clear, pale-yellow supernatant into a dry, Argon-flushed storage flask.

  • Titration: Determine the exact molarity of the 3-methoxy-3-oxopropylzinc bromide solution using standard iodometric titration. (Typically yields a ~0.45–0.48 M solution).

Workflow Step1 1. Setup & Purge (Argon, Flame-dried flask) Step2 2. Suspend Zn Dust (in anhydrous THF) Step1->Step2 Step3 3. Add 1,2-Dibromoethane (Heat to reflux, 5 min) Step2->Step3 Step4 4. Add TMSCl (Stir at RT, 15 min) Step3->Step4 Step5 5. Add Alkyl Bromide (Maintain 35-40 °C, 2-4 h) Step4->Step5 Step6 6. Settle & Titrate (Yields ~0.5 M solution) Step5->Step6

Step-by-step workflow for the preparation and harvesting of the organozinc reagent.

Troubleshooting Guide

Even with rigorous technique, organometallic preparations can fail. Table 2 outlines common failure modes and their root causes based on empirical laboratory data.

Table 2: Troubleshooting and Corrective Actions
ObservationMechanistic CauseCorrective Action
No ethylene bubbling during 1,2-dibromoethane addition. Zinc dust is severely oxidized or the THF contains excessive moisture.Discard the mixture. Procure fresh zinc dust and verify THF water content via Karl Fischer titration (<10 ppm required).
Incomplete conversion after 4 hours. Passivation layer was not fully removed, or the reaction temperature is too low.Ensure TMSCl is fresh and stored under inert gas. Increase bath temperature to 45 °C. Consider adding 1.0 equiv of anhydrous LiCl to form a more soluble zincate complex[6].
Solution turns cloudy or white precipitate forms upon standing. Protic quench. Atmospheric moisture has entered the flask, forming insoluble Zn(OH)2​ or basic zinc salts.Ensure Schlenk seals are greased and Argon pressure is maintained. The reagent must be discarded if heavily precipitated.
Wurtz coupling (homocoupling) observed in GC/MS. Localized heating/exotherms or overly high concentration of the alkyl bromide.Ensure the alkyl bromide is added dropwise to maintain a low steady-state concentration of the electrophile.

Sources

Application

Application Note: Scale-Up Procedures for 3-Methoxy-3-oxopropylzinc Bromide Preparation and Negishi Cross-Coupling

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 3-Methoxy-3-oxopropylzinc bromide is a highly versatile, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Methoxy-3-oxopropylzinc bromide is a highly versatile, functionalized organozinc reagent utilized extensively in pharmaceutical manufacturing to install propionate moieties via Negishi cross-coupling[1]. While highly chemoselective and tolerant of sensitive functional groups, the scale-up of this reagent from methyl 3-bromopropanoate and metallic zinc presents significant process safety and engineering challenges.

Direct oxidative insertion of zinc into the carbon-halogen bond is highly exothermic but requires a high activation energy to initiate[2]. In batch processes, this "dual-threshold" dynamic frequently leads to reagent accumulation followed by severe thermal runaway[3]. This application note details field-proven, self-validating protocols for both multi-gram batch synthesis and continuous-flow pilot-scale production, ensuring high-yield, safe, and reproducible generation of 0.5 M to 2.0 M organozinc solutions[4][5].

Mechanistic Causality & Scale-Up Challenges

To design a robust scale-up process, one must understand the causality behind the reaction's physical chemistry:

  • The Surface Oxide Barrier & Chemical Activation: Commercial zinc dust is passivated by a layer of zinc oxide (ZnO). Zinc insertion cannot occur until this layer is breached. We utilize a synergistic activation using 1,2-dibromoethane (1,2-DBE) and chlorotrimethylsilane (TMSCl).

    • Causality: 1,2-DBE reacts with ZnO to form volatile ethylene gas and soluble ZnBr₂, physically fracturing the passivating layer. TMSCl subsequently acts as a scavenger for residual moisture and further cleans the metallic lattice, exposing highly reactive Zn⁰ sites[6].

  • Thermal Runaway Dynamics: The oxidative insertion is highly exothermic ( ΔH≪0 ). However, due to the surface barrier, the reaction often requires heating to ~50 °C to initiate[3]. If the entire batch of methyl 3-bromopropanoate is added before initiation, the sudden exposure of active zinc causes simultaneous, uncontrolled insertion, leading to solvent boiling and potential reactor over-pressurization.

  • Continuous Flow Mitigation: By transitioning to a packed-bed continuous flow reactor, the process benefits from an extreme molar excess of zinc (up to 250x) and a high surface-area-to-volume ratio. This ensures immediate conversion upon contact, eliminating accumulation and allowing for near-instantaneous heat dissipation[4].

G A Methyl 3-bromopropanoate (Substrate) C Oxidative Insertion (Highly Exothermic) A->C B Passivated Zinc Dust (ZnO Coated) Act Chemical Activation (1,2-DBE / TMSCl) B->Act B2 Activated Zinc (Zn*) (Exposed Lattice) B2->C Act->B2 D 3-Methoxy-3-oxopropylzinc bromide (0.5 M in THF) C->D F Transmetalation & Reductive Elimination D->F E Ar-Br + Pd-Catalyst (Negishi Coupling) E->F G Methyl 3-arylpropanoate (Target API Intermediate) F->G

Mechanistic pathway from Zinc activation to Negishi cross-coupling product.

Experimental Methodologies

Protocol A: Controlled Batch Scale-Up (Multi-Gram Scale)

This protocol utilizes a self-validating initiation step to prevent reagent accumulation and thermal runaway.

Reagents:

  • Zinc dust (325 mesh): 1.5 equivalents

  • Methyl 3-bromopropanoate: 1.0 equivalent

  • 1,2-Dibromoethane (1,2-DBE): 0.05 equivalents

  • Chlorotrimethylsilane (TMSCl): 0.05 equivalents

  • Anhydrous THF (KF < 50 ppm)

Step-by-Step Procedure:

  • Reactor Preparation: Purge a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal thermocouple with Argon for 30 minutes.

  • Zinc Suspension: Charge the reactor with Zinc dust and anhydrous THF to create a stirrable slurry (approx. 2 M relative to Zn).

  • Activation Phase 1 (1,2-DBE): Add 1,2-DBE via syringe. Heat the jacket to 60 °C and stir for 15 minutes. Self-Validation: Evolution of ethylene gas (bubbling) confirms the removal of bulk ZnO.

  • Activation Phase 2 (TMSCl): Cool the reactor to 35 °C. Add TMSCl dropwise. Stir for 30 minutes[6].

  • Initiation (CRITICAL): Turn off the reactor cooling jacket. Add exactly 5% of the total methyl 3-bromopropanoate volume. Stop addition and monitor the internal thermocouple. Self-Validation: A distinct temperature spike of 5–10 °C within 5 minutes confirms successful initiation. Do not proceed until this exotherm is observed.

  • Dosing: Once the initial exotherm subsides, set the cooling jacket to 20 °C. Dose the remaining 95% of the substrate via an addition funnel at a rate that maintains the internal temperature between 35–45 °C.

  • Maturation: After addition, stir at 40 °C for 2 hours. Allow unreacted zinc to settle. The supernatant is a clear, pale-grey solution of 3-methoxy-3-oxopropylzinc bromide (~0.5 M)[1].

Protocol B: Continuous Flow Preparation (Pilot Scale)

For continuous manufacturing, a packed-bed reactor approach provides superior heat and mass transfer[4].

System Setup:

  • Reactor: Stainless steel column (e.g., 32 mL inner volume) packed with 100 g of Zinc granules (30–100 mesh).

  • Pumps: HPLC dual-syringe pumps for pulse-free dosing.

Step-by-Step Procedure:

  • Bed Activation: Pump a solution of 1-bromo-2-chloroethane (0.24 M) and TMSCl (0.60 M) in THF through the zinc bed at 2.0 mL/min at 40 °C for 30 minutes[4].

  • Steady-State Operation: Switch the feed to a 1.0 M solution of methyl 3-bromopropanoate in THF.

  • Flow Parameters: Set the flow rate to achieve a residence time of 5.0 to 14.0 minutes (e.g., 2.0 - 6.0 mL/min depending on column void volume). The reactor temperature should be maintained at 40 °C.

  • Collection: The effluent is continuously collected under Argon. In-line ReactIR can be used to monitor the disappearance of the C-Br stretch and the appearance of the organozinc carbonyl stretch.

Flow N1 Reservoir: 1.0 M Substrate in THF N2 HPLC Pump (Pulse-free dosing) N1->N2 N3 Packed-Bed Zinc Reactor (T-controlled, 40°C) N2->N3 N4 In-line PAT (IR Spectroscopy) N3->N4 0.8-1.0 M Organozinc N5 Continuous Negishi Coupling Reactor N4->N5 Ar-Br + Pd N6 In-line Quench & Phase Separation N5->N6

Continuous flow scale-up architecture for organozinc generation and immediate consumption.

Downstream Application: Negishi Cross-Coupling

Organozinc compounds are highly sensitive to moisture and oxygen; therefore, immediate consumption via Negishi coupling is the optimal process strategy[5].

Protocol:

  • To a dry Schlenk flask, add the electrophile (e.g., 4-bromoanisole, 1.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos or Tri(o-tolyl)phosphine (0.08 eq)[6].

  • Purge with Argon and dissolve in minimal anhydrous THF.

  • Add the freshly prepared 3-methoxy-3-oxopropylzinc bromide solution (1.3 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C for 2–4 hours.

  • Causality of Quench: Quench with saturated aqueous NH₄Cl. Do not use strong acids, as the resulting propionate ester is susceptible to hydrolysis. Extract with ethyl acetate.

Quantitative Data Summary

The following table summarizes the performance metrics comparing batch and continuous flow methodologies for the generation and subsequent Negishi coupling of 3-methoxy-3-oxopropylzinc bromide.

Process ParameterBatch Method (Multi-Gram)Continuous Flow (Pilot Scale)
Zinc Equivalents 1.5x (Dust)> 200x (Packed Granules)
Activation Method 1,2-DBE + TMSCl1-bromo-2-chloroethane + TMSCl
Reaction Temperature 35 °C – 45 °C (Exothermic spikes)40 °C (Isothermal)
Residence / Reaction Time 2.5 hours5.0 – 14.0 minutes[4]
Organozinc Yield 85% – 90%> 95%[4]
Negishi Coupling Yield 75% – 82%84% – 92%[5]
Thermal Runaway Risk Moderate (Requires precise dosing)Negligible (High heat dissipation)

Sources

Method

Application Note: Late-Stage Functionalization via Negishi Cross-Coupling Using 3-Methoxy-3-oxopropylzinc Bromide

Executive Summary In the realm of modern drug discovery, late-stage functionalization (LSF) demands reagents that exhibit exquisite chemoselectivity. 1 (CAS 193819-99-7) is a bench-stable primary alkylzinc reagent that e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, late-stage functionalization (LSF) demands reagents that exhibit exquisite chemoselectivity. 1 (CAS 193819-99-7) is a bench-stable primary alkylzinc reagent that enables the direct installation of a methyl propanoate moiety onto complex (hetero)aryl scaffolds[1]. This technical guide details the mechanistic principles, functional group tolerance profile, and a field-proven protocol for utilizing this reagent in palladium-catalyzed Negishi cross-couplings.

Mechanistic Rationale: The Organozinc Advantage

The Negishi cross-coupling is a2[2]. The defining advantage of organozinc reagents over their Grignard or organolithium counterparts lies in the high covalent character of the carbon-zinc bond. This attenuated nucleophilicity prevents unwanted 1,2-additions to electrophilic functional groups, making it an ideal choice for the 3 such as cyclopeptides and active pharmaceutical ingredients (APIs)[3].

However, the cross-coupling of alkylzinc reagents introduces a critical mechanistic challenge: the 4, yielding alkene byproducts and reduced arenes[4]. To circumvent this, the reaction necessitates5[5]. The extreme steric bulk of CPhos enforces a congested coordination sphere that6, effectively outcompeting the β-hydride elimination pathway[6].

NegishiMechanism Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(Br)L Oxidative Addition Complex Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)(CH2CH2COOMe)L Transmetalation Complex OxAdd->TransMet + MeOOCCH2CH2ZnBr - ZnBr2 RedElim Ar-CH2CH2COOMe Desired Product TransMet->RedElim Fast Reductive Elimination (Promoted by CPhos) BetaElim Ar-H + Alkene β-Hydride Elimination Byproducts TransMet->BetaElim Slow β-Hydride Elimination (Suppressed by CPhos) RedElim->Pd0 Catalyst Regeneration

Figure 1: Negishi catalytic cycle highlighting CPhos-mediated suppression of β-hydride elimination.

Functional Group Tolerance Profile

The mild nature of 3-methoxy-3-oxopropylzinc bromide allows for orthogonal reactivity, 7 without the need for transient protecting group manipulations[7].

Table 1: Functional Group Compatibility in Negishi Coupling with 3-Methoxy-3-oxopropylzinc Bromide

Functional GroupTolerance LevelMechanistic Rationale
Esters / Amides ExcellentLow nucleophilicity of the C-Zn bond prevents acyl substitution.
Ketones / Aldehydes Good to ExcellentCovalent C-Zn bond resists 1,2-nucleophilic addition under mild conditions.
Nitriles ExcellentNo addition to the C-N triple bond; highly orthogonal reactivity.
B-Cl Bonds ExcellentTolerated in specialized LSF applications; inert to organozincs[7].
Aryl Chlorides ExcellentActivated by specialized ligands (e.g., CPhos) for efficient oxidative addition[5].
Unprotected Amines ModerateProtic groups can quench the zinc reagent; requires excess equivalents.
Carboxylic Acids PoorAcidic protons rapidly protonate and destroy the alkylzinc reagent.

Optimized Protocol for Late-Stage Propionylation

This self-validating protocol ensures reproducible coupling of 3-methoxy-3-oxopropylzinc bromide with complex aryl bromides.

Materials Required:
  • Aryl bromide substrate (1.0 equiv)

  • 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF (1.5 equiv)[1]

  • Pd(OAc)₂ (2 mol%)

  • CPhos (4 mol%)[5]

  • Anhydrous THF

Step-by-Step Procedure:
  • Catalyst Pre-activation (Critical Step): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%) and CPhos (4 mol%). Add anhydrous THF to achieve a 0.1 M final concentration. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the in situ reduction and formation of the active monomeric Pd(0)-CPhos complex. Skipping this step can lead to catalyst aggregation and the formation of inactive palladium black.

  • Substrate Addition: Add the aryl bromide substrate (1.0 equiv) to the active catalyst solution. Stir for 5 minutes to ensure complete dissolution.

  • Zinc Reagent Addition: Dropwise add 3-methoxy-3-oxopropylzinc bromide (0.50 M in THF, 1.5 equiv) over 10–15 minutes using a syringe pump.

    • Causality: Slow addition prevents localized high concentrations of the organozinc reagent, which mitigates the risk of homocoupling byproducts. The 0.5 excess equivalents compensate for trace adventitious moisture[1].

  • Reaction Execution: Stir the reaction mixture at room temperature. For highly sterically hindered substrates, gentle heating to 40 °C may be required.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The CPhos ligand ensures rapid reductive elimination, typically driving the reaction to completion within 2–4 hours.

  • Quench and Workup: Upon complete consumption of the starting material, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes unreacted organozinc species and solubilizes zinc salts, preventing the formation of intractable emulsions during the subsequent liquid-liquid extraction.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

LSFWorkflow Step1 1. Catalyst Pre-activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Zinc Reagent Slow Addition Step2->Step3 Step4 4. Reaction Monitoring Step3->Step4 Step5 5. Quench & Isolation Step4->Step5

Figure 2: Step-by-step workflow for late-stage functionalization using organozinc reagents.

Troubleshooting & Analytical Monitoring

  • Incomplete Conversion: Often caused by degradation of the zinc reagent over time. Always titrate the 3-methoxy-3-oxopropylzinc bromide solution against iodine/LiCl prior to use to verify the exact active molarity.

  • Formation of Des-bromo Byproduct (Ar-H): Indicates premature protodehalogenation or excessive β-hydride elimination. Ensure strict anhydrous Schlenk conditions are maintained and verify the integrity of the CPhos ligand[4].

Sources

Technical Notes & Optimization

Troubleshooting

Preventing moisture degradation of 3-Methoxy-3-oxopropylzinc bromide in THF

Technical Support Center: 3-Methoxy-3-oxopropylzinc Bromide Introduction: Understanding Your Reagent Welcome to the dedicated technical support guide for 3-Methoxy-3-oxopropylzinc bromide (CAS 193819-99-7). This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-3-oxopropylzinc Bromide

Introduction: Understanding Your Reagent

Welcome to the dedicated technical support guide for 3-Methoxy-3-oxopropylzinc bromide (CAS 193819-99-7). This document serves as a resource for researchers, scientists, and drug development professionals to ensure the successful application of this valuable Reformatsky-type reagent.

3-Methoxy-3-oxopropylzinc bromide is an organozinc compound, specifically a zinc enolate, widely used for forming carbon-carbon bonds.[1][2] While organozinc reagents are generally more tolerant of certain functional groups and less reactive towards moisture compared to their Grignard or organolithium counterparts, their efficacy is still critically dependent on minimizing exposure to water.[3][4][5] Their sensitivity, though lower, remains a primary cause of reaction failure.[6][7][8] This guide provides in-depth, practical solutions to prevent moisture-induced degradation and troubleshoot common issues encountered during its use in Tetrahydrofuran (THF).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling, storage, and fundamental properties of 3-Methoxy-3-oxopropylzinc bromide.

Q1: How exactly does moisture affect 3-Methoxy-3-oxopropylzinc bromide?

A: Moisture, specifically water, rapidly and irreversibly degrades the reagent through protonolysis. The carbon-zinc bond possesses significant carbanionic character, making it a strong base. Water acts as a proton source, quenching the reagent to form the inactive byproduct, methyl propionate, and a zinc hydroxobromide species. This decomposition is a primary reason for reduced yields or complete reaction failure.[9][10][11]

Q2: The product is supplied as a 0.5 M solution in THF. Is this solvent ready to use out of the box?

A: While suppliers provide the reagent in an anhydrous grade of THF, the integrity of the solvent can be compromised once the bottle is opened. The THF in the headspace of the bottle can absorb atmospheric moisture over time with repeated use. For highly sensitive reactions, it is best practice to use a freshly opened bottle or to only puncture the septum of a Sure/Seal™-type bottle with a dry, inert gas-flushed needle. Never assume the solvent in a multi-use bottle remains perfectly anhydrous.

Q3: What are the ideal storage conditions for this reagent?

A: The reagent should be stored in a refrigerator at 2-8°C under an inert atmosphere (Nitrogen or Argon).[12] This minimizes thermal degradation and slows any potential side reactions. Ensure the bottle cap, especially the septum, is intact and provides a tight seal to prevent atmospheric moisture from entering over time.

Q4: My reaction is sluggish or fails to initiate. I suspect moisture, but how can I be sure?

A: The most direct way to confirm moisture contamination is to take a small, quenched aliquot of your reaction mixture (before adding your electrophile) and analyze it by GC-MS. The presence of a significant peak corresponding to methyl propionate is a strong indicator that your organozinc reagent was hydrolyzed before it could react. Another common cause for failed initiation, particularly when preparing the reagent in situ, is incomplete zinc activation.[9]

Part 2: Troubleshooting Guide for Low-Yield Reactions

This guide provides a logical workflow to diagnose and solve issues related to the degradation of 3-Methoxy-3-oxopropylzinc bromide.

Issue: The reaction yield is significantly lower than expected or zero.

The primary suspect is almost always the presence of adventitious water in the reaction setup. Use the following diagnostic workflow to identify the source of contamination.

G start Low or No Yield Observed q1 Was glassware rigorously dried (flame- or oven-dried >120°C)? start->q1 s1 Action: Flame-dry all glassware under vacuum and cool under inert gas immediately before use. See Protocol 1. q1->s1 No q2 Was the THF solvent certified anhydrous (<30 ppm H2O) and handled properly? q1->q2 Yes s1->q1 s2 Action: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. See Protocol 2. q2->s2 No q3 Was the reaction performed under a positive pressure of inert gas (N2/Ar)? q2->q3 Yes s2->q2 s3 Action: Ensure all connections are sealed. Use a gas bubbler to confirm positive pressure. See Protocol 3. q3->s3 No q4 Were all substrates and other reagents (e.g., catalysts, additives) anhydrous? q3->q4 Yes s3->q3 s4 Action: Dry substrates over desiccants (e.g., P2O5, CaH2) or azeotropically remove water. Purify other solid reagents as needed. q4->s4 No end_node Conclusion: Moisture contamination is likely resolved. If issues persist, investigate other reaction parameters (temperature, stoichiometry, zinc activation). q4->end_node Yes s4->q4

Caption: Moisture-induced degradation pathway.

Part 3: Essential Experimental Protocols

Adherence to the following protocols is critical for preventing the degradation of 3-Methoxy-3-oxopropylzinc bromide.

Protocol 1: Preparation of Anhydrous Glassware
  • Cleaning: Thoroughly wash all glassware (reaction flask, dropping funnel, condenser, etc.) with soap and water, followed by rinses with deionized water and then acetone.

  • Oven-Drying (Preferred Method): Place all glassware in an oven at >120°C for a minimum of 4 hours, preferably overnight.

  • Assembly & Cooling: Immediately assemble the hot glassware while flushing with a stream of dry inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Flame-Drying (Alternative Method): Assemble the clean, cool glassware. Evacuate the system using a vacuum pump (connected via a Schlenk line) to ~0.1-1 mmHg. Heat the entire glass surface with a powerful heat gun or a gentle blue Bunsen flame until all visible moisture is gone. Allow the glassware to cool under vacuum, then backfill with inert gas. Repeat this vacuum/backfill cycle three times. [9]

Protocol 2: Handling of Anhydrous Solvents

The quality of your anhydrous solvent is paramount. THF is particularly hygroscopic.

MethodDescriptionProsConsTypical H₂O Content
Commercial Sure/Seal™ Bottle A septum-sealed bottle of anhydrous solvent from a commercial supplier.Convenient, high purity when new.Can be compromised after multiple punctures; headspace can accumulate moisture.< 30 ppm
Solvent Purification System (SPS) Pushes solvent through columns of activated alumina and/or other drying agents.Provides ultra-dry solvent on demand; safer than stills.High initial cost; requires regular column maintenance.< 10 ppm
Distillation from Na/Benzophenone Refluxing THF over sodium metal and benzophenone indicator until a persistent deep blue/purple color appears, then distilling.Very effective; provides visual confirmation of dryness.Significant safety hazards (reactive sodium, peroxides, fire risk); requires dedicated setup.< 10 ppm

Recommendation: For most applications, a new or properly handled Sure/Seal™ bottle of anhydrous THF is sufficient. For extremely sensitive or large-scale reactions, an SPS is the modern standard.

Protocol 3: Setting Up an Inert Atmosphere Reaction

This protocol describes a standard setup using a Schlenk line.

  • Setup: Assemble your flame-dried glassware and connect it to the dual-manifold Schlenk line. One manifold is connected to a vacuum pump (protected by a cold trap), and the other is connected to a high-purity inert gas source.

  • Purge Cycle: Evacuate the entire apparatus using the vacuum manifold until a low pressure is reached.

  • Backfill: Carefully switch the stopcock on your flask from the vacuum to the inert gas manifold, allowing the flask to fill with gas. Do not open it too quickly.

  • Repeat: Perform this vacuum-backfill cycle a total of three times to ensure the removal of residual air and moisture. [13][14]5. Reagent Addition: Maintain a slight positive pressure of inert gas throughout the experiment (confirm with an oil bubbler). Add liquid reagents, like the 3-Methoxy-3-oxopropylzinc bromide solution, via a dry, gas-tight syringe through a rubber septum. For high-precision transfers, a cannula transfer is recommended.

References

  • Benchchem. (n.d.). Troubleshooting failed Reformatsky reactions with Ethyl 2-bromo-3,3-dimethylbutanoate.
  • MilliporeSigma. (n.d.). 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF.
  • Fiveable. (2025, August 15). Organozinc reagents - Inorganic Chemistry II.
  • Grokipedia. (n.d.). Reformatsky reaction.
  • Wikipedia. (n.d.). Organozinc chemistry.
  • ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.
  • Utrecht University. (n.d.). Structural organozinc chemistry.
  • Synthonix, Inc. (n.d.). 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF.
  • Thomas Scientific. (n.d.). 3-Ethoxy-3-oxopropylzinc bromide solution, 0.5 M in THF.
  • Sigma-Aldrich. (n.d.). (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution.
  • Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry.
  • Hartwig, J. F., & Pouy, M.-J. (n.d.). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. PMC.
  • ResearchGate. (2023, January). Zinc Enolates: The Reformatsky and Blaise Reactions.
  • Von Nehring, E. S., et al. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate.
  • MilliporeSigma. (n.d.). (S)-(−)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution.
  • ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types.
  • Benchchem. (2025, December). Managing air and moisture sensitivity of reagents.
  • Loo, C. K., & Campos, L. M. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC.
  • Fiveable. (2025, August 15). Moisture Sensitivity: Organic Chemistry Study Guide.

Sources

Optimization

Technical Support Center: Temperature Optimization for 3-Methoxy-3-oxopropylzinc Bromide Electrophilic Additions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when utilizing 3-Methoxy-3-oxopropylzin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when utilizing 3-Methoxy-3-oxopropylzinc bromide (0.5 M in THF, CAS: 193819-99-7).

Organozinc reagents bridge a critical gap in organometallic chemistry: they are significantly more tolerant of sensitive functional groups (like the methyl ester on this very reagent) than their Grignard or organolithium counterparts [1]. However, this stability comes at the cost of reduced nucleophilicity. The central conflict in optimizing electrophilic additions with this reagent is balancing the thermal activation required to drive the reaction forward against the thermal degradation pathways (e.g., β -hydride elimination, homocoupling) that destroy the reagent.

This guide provides field-proven, causality-driven solutions to optimize temperature parameters across batch and flow methodologies.

Core Principles: The Causality of Temperature in Organozinc Chemistry

To troubleshoot effectively, you must understand the mechanistic behavior of 3-Methoxy-3-oxopropylzinc bromide under thermal stress:

  • The Reactivity-Stability Paradox: The sp3 -hybridized carbon-zinc bond is highly covalent. At ambient temperature (20–25 °C), the reagent is stable but often inert toward unactivated electrophiles (like sterically hindered ketones or unactivated alkyl halides).

  • Thermal Degradation Pathways: When heated above 60 °C in batch reactors, the reagent undergoes rapid β -hydride elimination or zinc enolate rearrangement. This results in the formation of methyl acrylate byproducts, organozinc homocoupling, and the precipitation of insoluble zinc salts.

  • The Activation Alternative: Instead of applying bulk thermal energy (heating) to force a sluggish reaction, modern protocols rely on Lewis acid activation of the electrophile or transition-metal catalysis to lower the activation energy ( Ea​ ), allowing the reaction to proceed quantitatively at ambient temperature [2].

Troubleshooting Guides & FAQs

Q1: I am running a Negishi cross-coupling with an aryl bromide at 80 °C to force conversion, but I am seeing massive reagent decomposition and homocoupling. How do I fix this?

The Causality: Heating an ester-functionalized alkylzinc reagent to 80 °C in a batch reactor provides enough thermal energy to break the C–Zn bond prematurely, leading to homocoupling (forming dimethyl adipate derivatives) and β -hydride elimination. The Solution: Do not heat the reaction. Instead, change the catalyst system to one that undergoes oxidative addition and reductive elimination at room temperature. Switch to a highly active, electron-rich palladium catalyst system such as Pd(OAc)₂ / SPhos or PEPPSI-IPr . These systems facilitate the Negishi coupling of 3-Methoxy-3-oxopropylzinc bromide at 20–25 °C, completely bypassing the thermal degradation threshold of the reagent [3].

Q2: My electrophilic addition to a substituted benzaldehyde is completely stalled at 0 °C, and warming it to 50 °C degrades the organozinc. What is the optimal temperature?

The Causality: Organozinc reagents are too weakly nucleophilic to attack aldehydes at 0 °C without activation. Heating to 50 °C destroys the reagent before the addition can complete. The Solution: The optimal temperature is 25 °C , but you must add a stoichiometric amount of MgCl₂ [2]. The MgCl₂ acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This withdraws electron density from the carbonyl carbon, making it sufficiently electrophilic to react with the mild organozinc reagent at room temperature.

Q3: We are scaling up and want to use continuous flow chemistry. Can we use higher temperatures in flow than in batch?

The Causality: Yes. In continuous flow microreactors, heat transfer is instantaneous, and residence times are extremely short (often < 1 minute). The Solution: You can safely operate Negishi couplings or Mannich-type additions at 80 °C in a flow reactor. The kinetic rate of the cross-coupling at 80 °C outpaces the rate of thermal decomposition when the residence time is kept strictly between 20 to 40 seconds [4].

Data Presentation: Temperature Optimization Matrix

The following table summarizes the optimal temperature ranges and required additives for various electrophilic additions using 3-Methoxy-3-oxopropylzinc bromide.

Reaction TypeElectrophileCatalyst / AdditiveOptimal Temp RangeHigh-Temp (>60°C) Failure Mode
Negishi Coupling (Batch) Aryl Iodides / BromidesPd(OAc)₂ / SPhos (2-4 mol%)20 °C – 25 °C Homocoupling, β -hydride elimination
Negishi Coupling (Flow) Aryl HalidesPd-PEPPSI or packed Pd bed70 °C – 80 °C None (if residence time < 40s) [4]
Carbonyl Addition Aldehydes / KetonesMgCl₂ (1.0 equiv)20 °C – 25 °C Reagent degradation, aldol side-reactions
Michael Addition α,β -Unsaturated EnonesTMSCl / CuI (cat.)-20 °C to 0 °C Polymerization of the enone

Experimental Protocols

Protocol A: Ambient-Temperature Negishi Cross-Coupling

This protocol utilizes a highly active catalyst to avoid the need for thermal activation.

  • Preparation: In an argon-flushed, oven-dried 25 mL Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Electrophile Addition: Add the aryl halide (1.0 mmol) dissolved in 2.0 mL of anhydrous THF. Stir for 5 minutes at 25 °C to allow the active Pd(0) complex to form.

  • Organozinc Addition: Using a syringe, add 3-Methoxy-3-oxopropylzinc bromide (0.5 M in THF, 1.3 mmol, 2.6 mL) dropwise over 2 minutes at 25 °C.

  • Reaction: Stir the mixture at 25 °C for 2–4 hours. Monitor via GC/MS or TLC. Do not apply external heating.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: MgCl₂-Mediated Direct Addition to Aldehydes

This protocol utilizes Lewis acid activation to enable quantitative addition at room temperature [2].

  • Lewis Acid Preparation: In a dry Schlenk flask under argon, prepare a solution of MgCl₂ (1.2 mmol) and LiCl (1.2 mmol) in anhydrous THF (2 mL). Note: The LiCl increases the solubility of MgCl₂ in THF.

  • Electrophile Addition: Add the aldehyde (1.0 mmol) to the MgCl₂/LiCl solution and stir for 15 minutes at 25 °C to ensure complete complexation.

  • Organozinc Addition: Add 3-Methoxy-3-oxopropylzinc bromide (0.5 M in THF, 1.2 mmol, 2.4 mL) dropwise at 25 °C.

  • Reaction: Stir at 25 °C for 2–3 hours. The reaction will proceed smoothly without heating.

  • Workup: Quench carefully with 1M HCl (to dissolve magnesium salts) and extract with diethyl ether.

Mandatory Visualization

Diagram 1: Temperature-Dependent Reaction Pathways

This diagram illustrates the causality between applied temperature and the resulting chemical pathways for the reagent.

G R 3-Methoxy-3-oxopropylzinc bromide (0.5 M in THF) T_high High Temp (>60°C) Batch Heating R->T_high T_opt Ambient Temp (20-25°C) + MgCl2 or Pd/SPhos R->T_opt T_flow High Temp (80°C) Continuous Flow (<1 min) R->T_flow D1 β-Hydride Elimination & Decomposition T_high->D1 D2 Homocoupling Byproducts T_high->D2 P1 High Yield Cross-Coupling (Negishi) T_opt->P1 Pd cat. P2 Efficient Carbonyl Addition T_opt->P2 MgCl2 T_flow->P1 Short Residence

Caption: Thermodynamic and kinetic pathways of 3-Methoxy-3-oxopropylzinc bromide based on temperature.

Diagram 2: Experimental Workflow for MgCl₂-Mediated Addition

This diagram outlines the self-validating protocol for overcoming sluggish reactivity without applying destructive heat.

W S1 Prepare MgCl2/LiCl in THF S2 Add Aldehyde/Ketone (Electrophile) S1->S2 S3 Add Organozinc at 25°C S2->S3 S4 Stir at 25°C (Do not heat) S3->S4 S5 Quench & Extract (High Yield Product) S4->S5

Caption: Step-by-step logic for ambient-temperature electrophilic addition to carbonyls.

References

  • Wikipedia Contributors. "Organozinc chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bernhardt, S., Metzger, A., Knochel, P. "Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2." Synthesis, 2010, 3802-3810. Available at:[Link]

  • Kim, S., et al. "Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac." Bulletin of the Korean Chemical Society, 2011, Vol. 32, No. 1. Available at:[Link]

  • Greifenstein, R., et al. "Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types." Organic Process Research & Development, ACS Publications, 2024. Available at:[Link]

Troubleshooting

Handling and storage best practices for 3-Methoxy-3-oxopropylzinc bromide solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Methoxy-3-oxopropylzinc bromide solutions. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methoxy-3-oxopropylzinc bromide solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the handling, storage, and application of this valuable organozinc reagent. Our goal is to move beyond simple instructions and explain the chemical principles behind best practices, empowering you to troubleshoot issues and optimize your experimental outcomes.

Organozinc reagents like 3-Methoxy-3-oxopropylzinc bromide are powerful tools for carbon-carbon bond formation, particularly in Reformatsky-type reactions.[1][2] However, their utility is matched by their sensitivity. Like most organometallics, they are highly susceptible to degradation by atmospheric oxygen and moisture, which can lead to inconsistent results or complete reaction failure.[3][4][5] This guide provides a framework for success through a series of frequently asked questions, a detailed troubleshooting section, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and safe handling of 3-Methoxy-3-oxopropylzinc bromide solutions.

Q1: What is 3-Methoxy-3-oxopropylzinc bromide and what is its primary application?

A: 3-Methoxy-3-oxopropylzinc bromide (CAS No. 193819-99-7) is an organozinc halide, commonly referred to as a Reformatsky reagent.[1] Its primary use is to act as a nucleophilic propionate enolate equivalent. It reacts with electrophilic carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.[1][2] A key advantage of this organozinc reagent over more reactive organometallics like Grignard reagents is its enhanced chemoselectivity; it will readily react with aldehydes and ketones without significantly affecting ester functionalities present in the substrate or the reagent itself.[2]

Q2: How should I properly store my 3-Methoxy-3-oxopropylzinc bromide solution?

A: Proper storage is absolutely critical to maintaining the reagent's activity. The solution is sensitive to moisture, oxygen, and temperature.[3][5]

  • Atmosphere: The solution must be stored under a dry, inert atmosphere at all times. Argon is preferred, but nitrogen is also acceptable. The bottle should have a secure septum-sealed cap (e.g., an Acros-style Sure/Seal™ cap) to allow for the removal of the reagent via syringe without introducing air.

  • Temperature: The recommended storage temperature is in a refrigerator at 2-8°C.[6] Do not freeze the solution, as this can cause the reagent to precipitate and may not fully redissolve upon warming, leading to an unknown concentration.

  • Location: Store the container tightly closed in a dry, cool, and well-ventilated area designated for reactive reagents.[7]

Q3: What are the immediate signs that my reagent has degraded?

A: Visual inspection can offer clues, but is not definitive.

  • Precipitate: The most common sign is the formation of a fine white or grey precipitate. This is typically inorganic zinc salts (oxides, hydroxides, or bromides) formed from the reaction with trace amounts of air and water that have entered the bottle.

  • Color Change: While the solution is typically colorless to light yellow or brown, a significant change or cloudiness can indicate degradation.

Crucially, even a clear solution may have a lower-than-stated concentration due to gradual, non-visible degradation. Never trust the molarity printed on the bottle for an opened reagent. The only way to know the true concentration of active reagent is to perform a titration before each use. [8][9]

Q4: What solvents are compatible with this reagent?

A: 3-Methoxy-3-oxopropylzinc bromide is most commonly supplied and used in anhydrous tetrahydrofuran (THF). Other anhydrous ethereal solvents like diethyl ether or 2-methyl-THF can also be used. The key requirement is that the solvent must be scrupulously dry and free of peroxides. Using non-anhydrous solvents will rapidly quench the reagent.

Q5: What are the critical safety precautions I must take?

A: Organozinc reagents and their common solvent, THF, present several hazards.

  • Reactivity: The reagent reacts violently with water.[10] All operations must be conducted under anhydrous conditions in a fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged use with THF; consider butyl rubber or laminate gloves), safety glasses or goggles, and a flame-retardant lab coat.[7][11]

  • Inert Atmosphere: Handle the solution using standard air-free techniques, such as a Schlenk line or a glovebox, to prevent contact with air and moisture.[4]

  • Fire Hazard: The THF solvent is highly flammable.[6] Ensure there are no sources of ignition in the vicinity of your experiment. Use non-sparking tools when handling containers.[7]

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures in a direct question-and-answer format.

Problem 1: My reaction resulted in no product formation.

Q: I set up my reaction with an aldehyde and 3-Methoxy-3-oxopropylzinc bromide, but after the recommended reaction time and workup, I only recovered my starting aldehyde. What went wrong?

A: This is a common and frustrating outcome, almost always traceable to one of three root causes: inactive reagent, presence of moisture, or incompatible reaction conditions. The logical path to diagnosing this issue is outlined in the diagram below.

G start Reaction Failed: Recovered Starting Material check_reagent Is the reagent active? start->check_reagent titrate Action: Titrate the organozinc solution. check_reagent->titrate How to check? check_conditions Were conditions strictly anhydrous? check_substrate Is the substrate reactive? check_conditions->check_substrate If conditions were dry... dry_glass Action: Oven/flame-dry all glassware. Use fresh, anhydrous solvent. check_conditions->dry_glass How to ensure? rethink_substrate Solution: Consider a more reactive substrate or different catalyst/conditions. check_substrate->rethink_substrate titrate_ok Molarity is as expected titrate->titrate_ok Result? titrate_bad Molarity is low or zero titrate->titrate_bad Result? titrate_ok->check_conditions new_reagent Solution: Use a fresh bottle of reagent or a different batch. titrate_bad->new_reagent increase_equivalents Solution: Adjust stoichiometry based on titration result and repeat reaction. titrate_bad->increase_equivalents retry Solution: Repeat experiment with meticulous attention to anhydrous technique. dry_glass->retry

Caption: Troubleshooting flowchart for a failed Reformatsky reaction.

Detailed Explanation:

  • Inactive Reagent (Most Likely Cause): The molarity of the solution specified on the label is only accurate for a freshly opened bottle. Over time, exposure to minute quantities of air or moisture will degrade the reagent. Solution: Before every reaction, you must determine the active concentration via titration (see Protocol 1 ). If the concentration is significantly lower than expected, you may need to use more equivalents. If it is zero, the reagent is dead and a new bottle must be used.

  • Contamination with Water: Organozinc reagents are readily protonated and destroyed by water.[12] This is the second most common cause of failure. Solution: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use. Solvents must be of anhydrous grade, preferably passed through a solvent purification system or stored over activated molecular sieves. Ensure your inert gas line has a drying tube.

  • Unreactive Substrate: While less common, some highly sterically hindered ketones may be unreactive under standard conditions. Solution: If you have confirmed your reagent is active and your technique is anhydrous, consider increasing the reaction temperature or reaction time.

Problem 2: My reaction yield is very low.

A: Low yield indicates that while the reaction is proceeding, it is either incomplete or significant side reactions are occurring.

  • Inaccurate Stoichiometry: This is the most common cause. If you assume the reagent concentration is 0.5 M as per the label, but it has degraded to 0.2 M, you are adding far fewer equivalents than intended, leading to an incomplete reaction. Solution: Titrate the reagent (Protocol 1 ) and adjust the volume used based on the actual molarity to ensure you are adding the desired number of equivalents.

  • Presence of Protic Impurities: Small amounts of water or other protic impurities in your starting material or solvent will consume a portion of the organozinc reagent, leaving less available to react with your substrate. Solution: Ensure your carbonyl substrate is anhydrous. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or storing it over molecular sieves.

  • Sub-optimal Reaction Temperature: Reformatsky reactions can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish and not go to completion. If it is too high, side reactions could be promoted. Solution: Monitor the reaction by TLC or LC-MS to track the consumption of starting material. If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40°C).

Problem 3: I see a white precipitate in my reagent bottle.

Q: There's a fine white powder settled at the bottom of my reagent bottle. Is the solution still usable?

A: The white precipitate is almost certainly a mix of zinc (II) oxide and zinc (II) hydroxide, which are byproducts of the reagent's reaction with oxygen and water.[13] This confirms that some degree of degradation has occurred.

  • Is it usable? Possibly. The active organozinc reagent is in the supernatant solution. The solid precipitate is inactive.

  • Procedure: Do NOT shake the bottle to redisperse the solid. Allow the precipitate to settle completely. Carefully withdraw the clear supernatant solution using a syringe.

  • MANDATORY next step: The concentration of the supernatant is now completely unknown. You must titrate the clear solution you've withdrawn before using it in any reaction (Protocol 1 ). This is non-negotiable for achieving a reproducible result.

Section 3: Essential Experimental Protocols

These protocols represent best practices for the reliable use of 3-Methoxy-3-oxopropylzinc bromide solutions.

Protocol 1: Determining Active Reagent Concentration via Iodine (I₂) Titration

This method, adapted from work by Knochel, is a reliable way to determine the concentration of active organozinc reagents.[9] The organozinc compound reacts with iodine in a 1:1 stoichiometry. The endpoint is the sharp disappearance of the brown iodine color. The presence of LiCl is crucial for solubilizing the resulting zinc salts and ensuring a clear endpoint.[9]

Materials:

  • Iodine (I₂), solid

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous THF

  • A 10 mL flask, oven-dried, with a stir bar and septum

  • 1.00 mL syringe, graduated in 0.01 mL increments

Procedure:

  • Prepare Titration Solution: In a separate flask, prepare a saturated solution of LiCl in anhydrous THF (this is approximately 0.5 M).[9]

  • Setup: To the oven-dried 10 mL flask, add approximately 254 mg of iodine (1.0 mmol, accurately weighed). Seal the flask with a septum and purge with argon.

  • Dissolve Iodine: Add 4-5 mL of the saturated LiCl/THF solution via syringe and stir until the iodine is completely dissolved, forming a dark brown solution.

  • Cool: Cool the flask to 0°C in an ice bath.

  • Titrate: Carefully draw the 3-Methoxy-3-oxopropylzinc bromide solution into the 1.00 mL syringe. Add the organozinc solution dropwise to the stirring iodine solution. The brown color will fade with each drop.

  • Endpoint: The endpoint is reached when the brown color is completely discharged, and the solution becomes colorless and transparent. Record the exact volume of the organozinc solution added.

  • Calculate Molarity: Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L) Example: If you used 254 mg of I₂ (1.0 mmol) and it took 2.00 mL (0.002 L) of the zinc reagent to reach the endpoint, the concentration is 1.0 mmol / 2.00 mL = 0.50 M.

Protocol 2: General Procedure for a Reformatsky Reaction with an Aldehyde

This protocol outlines a standard reaction. The workflow is visualized in the diagram below.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification p1 1. Assemble and flame-dry glassware p2 2. Add aldehyde and anhydrous THF p1->p2 p3 3. Cool to 0°C p2->p3 r1 4. Add organozinc reagent dropwise via syringe p3->r1 r2 5. Warm to room temp and stir (1-4h) r1->r2 r3 6. Monitor by TLC/LC-MS r2->r3 w1 7. Quench with sat. aq. NH4Cl at 0°C r3->w1 w2 8. Extract with organic solvent (EtOAc) w1->w2 w3 9. Dry, filter, concentrate w2->w3 w4 10. Purify via silica gel chromatography w3->w4

Caption: Standard experimental workflow for a Reformatsky reaction.

Procedure:

  • Setup: Assemble a round-bottom flask with a stir bar and septum under an argon atmosphere. Flame-dry the flask under vacuum and allow it to cool to room temperature under argon.

  • Add Substrate: To the flask, add the aldehyde (1.0 eq) followed by anhydrous THF via syringe.

  • Cool: Cool the solution to 0°C in an ice bath.

  • Add Reagent: Slowly add the 3-Methoxy-3-oxopropylzinc bromide solution (1.2 eq, volume based on your titration result) dropwise to the stirred aldehyde solution over 10-15 minutes.

  • React: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor: Check for the consumption of the starting aldehyde using TLC or LC-MS.

  • Quench: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[14] Stir for 15 minutes.

  • Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify: Purify the crude β-hydroxy ester product by flash column chromatography on silica gel.

Protocol 3: Safe Quenching of Unused Reagent and Glassware

Never quench organometallic reagents with water directly in a concentrated form. This can generate heat and gas, leading to a dangerous pressure buildup.

  • Excess Reagent: For small amounts of excess reagent in a flask, cool the flask to 0°C and slowly add an alcohol like isopropanol or ethanol dropwise with vigorous stirring.[15] Once the bubbling subsides, you can then slowly add water, followed by a dilute acid (e.g., 1 M HCl).

  • Contaminated Glassware: Rinse syringes and flasks with a small amount of anhydrous THF to dilute any residual reagent. Transfer this rinsing to a separate flask. Quench this dilute solution as described above. Do not wash glassware containing active reagent directly in the sink.

Section 4: Summary Data & Degradation Pathway
Table 1: Storage and Handling Summary
ParameterRecommendationRationale
Storage Temperature 2–8 °C (Refrigerator)[6]Prevents thermal decomposition and solvent loss. Avoid freezing.
Storage Atmosphere Dry Argon or NitrogenHighly sensitive to moisture and oxygen which cause rapid degradation.[3][5]
Container Tightly sealed bottle with septum capAllows for reagent removal via syringe without exposing the bulk to the atmosphere.
Handling Area Chemical Fume HoodEnsures proper ventilation and containment of flammable and reactive materials.
Key PPE Safety Goggles, Lab Coat, Chem-Resistant GlovesProtects from splashes and contact with corrosive/reactive materials.[11]
Pre-use Check Mandatory Titration [9]The only reliable method to determine the active concentration of the reagent.
Reagent Degradation Pathway

The primary modes of degradation for 3-Methoxy-3-oxopropylzinc bromide involve reaction with atmospheric water and oxygen. This process is irreversible and leads to inactive inorganic byproducts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Organozinc and Organomagnesium Reagents in Cross-Coupling Reactions

Executive Summary In the landscape of modern organic synthesis, the formation of carbon-carbon bonds via transition-metal-catalyzed cross-coupling is a cornerstone technology. The choice of the organometallic nucleophile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds via transition-metal-catalyzed cross-coupling is a cornerstone technology. The choice of the organometallic nucleophile is paramount, dictating the reaction's scope, efficiency, and functional group compatibility. This guide provides an in-depth comparison between 3-methoxy-3-oxopropylzinc bromide, a representative functionalized organozinc (Negishi) reagent, and analogous organomagnesium (Grignard) reagents used in Kumada coupling.

While organomagnesium reagents are powerful, highly reactive nucleophiles, their utility is severely restricted by their low functional group tolerance. They readily react with common electrophilic functional groups such as esters, ketones, and nitriles. In stark contrast, organozinc reagents, including 3-methoxy-3-oxopropylzinc bromide, exhibit a remarkable degree of chemoselectivity.[1][2] Their moderated reactivity allows them to participate in cross-coupling reactions on complex substrates bearing sensitive functionalities that would be incompatible with Grignard reagents.[3][4][5] This fundamental difference makes organozinc reagents the superior choice for the synthesis of complex, polyfunctional molecules often targeted in pharmaceutical and materials science research.

Introduction: The Critical Role of the Organometallic Reagent

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. At the heart of these transformations lies the transmetalation step, where an organic group is transferred from a main-group organometallic compound to the transition metal center. The identity of this main-group metal—typically magnesium (in Kumada coupling) or zinc (in Negishi coupling)—profoundly influences the reagent's nucleophilicity, basicity, and, most critically, its tolerance of other functional groups.[5][6]

This guide will explore the practical and mechanistic differences between these two classes of reagents, using the specific case of introducing a propionate moiety. We will compare the performance of 3-methoxy-3-oxopropylzinc bromide against its conceptual Grignard counterpart to provide researchers with a clear framework for reagent selection.

Reagent Profiles

Organomagnesium (Grignard) Reagents: The Powerhouse Nucleophile

First reported by Victor Grignard in 1900, organomagnesium halides (Grignard reagents) are among the most powerful and widely used nucleophiles in organic chemistry.[7] Their high reactivity stems from the significant ionic character of the carbon-magnesium bond, which renders the organic moiety strongly nucleophilic and basic.[8][9] In cross-coupling, this manifests as the Kumada-Tamao-Corriu reaction, typically catalyzed by nickel or palladium complexes.[10][11]

Strengths:

  • High Reactivity: Grignard reagents are powerful nucleophiles that often react rapidly and at low temperatures.[10][12]

  • Accessibility: Many Grignard reagents are commercially available or can be readily prepared from organic halides and magnesium metal.[9][12]

Weaknesses:

  • Poor Functional Group Tolerance: This is the most significant drawback. Grignard reagents are incompatible with a vast array of common functional groups, including esters, ketones, aldehydes, nitriles, amides, and any protic groups like alcohols or amines.[7][13][14] An attempt to perform a Kumada coupling on a substrate containing an ester, for example, would result in the Grignard reagent attacking the ester carbonyl rather than participating in the desired cross-coupling.[9][15]

  • Strong Basicity: Their high basicity can lead to side reactions like deprotonation, especially with sensitive substrates.

3-Methoxy-3-oxopropylzinc Bromide: The Chemoselective Specialist

Developed by Ei-ichi Negishi, organozinc reagents are a class of moderately reactive organometallics that strike an exceptional balance between reactivity and stability.[5] The carbon-zinc bond is significantly more covalent than the carbon-magnesium bond, resulting in lower nucleophilicity and basicity.[3][8] This attenuated reactivity is the key to their outstanding functional group tolerance.[1][16]

The reagent 3-methoxy-3-oxopropylzinc bromide contains an ester functionality within its own structure—a feature that would be impossible for a Grignard reagent. This allows for the direct coupling of a propionate unit onto aryl, vinyl, or alkyl halides in a Negishi cross-coupling reaction without the need for protecting groups.[17]

Strengths:

  • Excellent Functional Group Tolerance: Organozincs are compatible with esters, ketones, nitriles, amides, and more, making them ideal for late-stage functionalization of complex molecules.[1][18][19]

  • High Selectivity: They exhibit high regio- and stereoselectivity in cross-coupling reactions.[5]

  • Mild Reaction Conditions: Negishi couplings are typically performed under mild, neutral conditions.

Weaknesses:

  • Lower Reactivity: The reduced reactivity means that a catalyst (typically palladium or nickel) is almost always required to facilitate cross-coupling.[20]

  • Preparation: While many methods exist, their preparation can be more sensitive than that of simple Grignards and often requires highly activated zinc or the use of additives like LiCl.[21][22]

Head-to-Head Comparison: Zinc vs. Magnesium

The choice between these reagents is almost exclusively dictated by the functional groups present in the coupling partners.

Feature3-Methoxy-3-oxopropylzinc Bromide (Negishi Reagent)Organomagnesium Reagent (Grignard)Rationale & Causality
Reactivity ModerateVery HighThe C-Zn bond is more covalent and less polarized than the C-Mg bond, resulting in a less nucleophilic carbon atom.[3][8]
Basicity LowVery HighDirectly correlated with the ionic character of the carbon-metal bond.
Ester Tolerance Excellent None The organozinc reagent is not nucleophilic enough to attack the ester carbonyl, whereas the Grignard reagent adds to it readily.[1][15]
Ketone/Aldehyde Tolerance Good None Similar to esters, Grignards will add to these carbonyls, while organozincs are generally compatible under coupling conditions.[1][9]
Nitrile Tolerance Excellent None Grignards add to nitriles to form ketones after hydrolysis; organozincs do not.[1][14]
Reaction Type Negishi Cross-CouplingKumada Cross-CouplingNamed reaction corresponding to the organometallic partner.[5][11]
Catalyst Pd or Ni (required)Ni or Pd (required)Both require a transition metal catalyst to facilitate the catalytic cycle.[12][20]
Handling Requires inert atmosphere; moisture sensitive.Requires inert atmosphere; highly moisture sensitive.Both are air and moisture sensitive, but Grignards are generally more pyrophoric and reactive with protic solvents.[16]

Mechanistic Insights & Workflow Visualization

The catalytic cycles for the Negishi and Kumada couplings are analogous, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The critical difference lies in the transmetalation step, where the identity of the metal (Zn or Mg) dictates the reagent's compatibility with other functionalities.

G cluster_0 Negishi Coupling Workflow (Ester Tolerant) cluster_1 Kumada Coupling Workflow (Ester Incompatible) N_Start Methyl 3-bromopropionate + Activated Zinc N_Reagent Formation of 3-Methoxy-3-oxopropylzinc bromide N_Start->N_Reagent Direct Insertion N_Mix Add Ar-X and Pd/Ni Catalyst N_Reagent->N_Mix N_Couple Cross-Coupling Reaction N_Mix->N_Couple N_Product Product with Intact Ester Group N_Couple->N_Product K_Start Propyl Halide + Magnesium K_Reagent Formation of Propylmagnesium Halide K_Start->K_Reagent Grignard Formation K_React Side Reaction: Attack on Ester! K_Reagent->K_React K_Substrate Ar-X with Ester Group K_Substrate->K_React K_Failure Reaction Failure/ Desired Product Not Formed K_React->K_Failure

Caption: Comparative workflow for Negishi vs. Kumada coupling with an ester-containing substrate.

The diagram above illustrates the critical decision point. The Negishi pathway allows for the direct use of a functionalized reagent to yield the desired product. The Kumada pathway fails because the highly reactive Grignard reagent is consumed by the ester functional group on the substrate in a destructive side reaction.

Catalytic_Cycles cluster_Negishi Negishi Cycle cluster_Kumada Kumada Cycle N_Pd0 Pd(0)L₂ N_OxAdd R-Pd(II)L₂-X N_Pd0->N_OxAdd Oxidative Addition (R-X) N_Trans R-Pd(II)L₂-R' N_OxAdd->N_Trans Transmetalation (R'-ZnBr) N_Trans->N_Pd0 Reductive Elimination (R-R') K_Pd0 Ni(0)L₂ K_OxAdd R-Ni(II)L₂-X K_Pd0->K_OxAdd Oxidative Addition (R-X) K_Trans R-Ni(II)L₂-R' K_OxAdd->K_Trans Transmetalation (R'-MgBr) K_Trans->K_Pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycles for Negishi (left) and Kumada (right) cross-coupling.

Experimental Protocols

Safety Precaution: All organometallic reagents are sensitive to air and moisture. These procedures must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.

Protocol 5.1: Preparation of 3-Methoxy-3-oxopropylzinc Bromide

This protocol is based on the direct insertion of activated zinc into an alkyl bromide.[22]

Materials:

  • Zinc dust (Zn, <10 micron)

  • Iodine (I₂)

  • Methyl 3-bromopropionate[23]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Zinc Activation: To a dry, argon-flushed flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.5 equivalents). Heat the flask gently under vacuum to remove any adsorbed water, then backfill with argon.

  • Add a catalytic amount of iodine (1-2 mol%) to the zinc dust. The purple color of the iodine will fade as it reacts with the zinc surface.

  • Add anhydrous THF to the activated zinc.

  • Reagent Formation: Slowly add methyl 3-bromopropionate (1.0 equivalent) to the stirred zinc suspension. The reaction is exothermic and may require cooling to maintain room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is complete when the zinc dust has been consumed.

  • Allow any remaining zinc to settle. The resulting supernatant is the 0.5 M solution of 3-methoxy-3-oxopropylzinc bromide in THF, ready for use in the subsequent coupling reaction.[17][24]

Protocol 5.2: Negishi Cross-Coupling of an Aryl Bromide

This protocol is a generalized procedure for a palladium-catalyzed Negishi coupling.[25][26]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)

  • 3-Methoxy-3-oxopropylzinc bromide solution (from Protocol 5.1, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous THF

Procedure:

  • Setup: In a dry, argon-flushed flask, dissolve the aryl bromide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in anhydrous THF.

  • Addition: To the stirred solution, slowly add the prepared 3-methoxy-3-oxopropylzinc bromide solution (1.2 equivalents) via syringe at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-(4-methoxyphenyl)propanoate.

Protocol 5.3: Illustrative Kumada Cross-Coupling (Hypothetical for Comparison)

A direct Kumada coupling to produce the same product would require a Grignard reagent like BrMg-CH₂CH₂CO₂Me. This reagent is not synthetically viable as it would instantly self-destruct. Therefore, a practical Kumada coupling must use a non-functionalized Grignard (e.g., ethylmagnesium bromide) and an aryl halide that also lacks incompatible groups.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Ethylmagnesium bromide (1.2 equivalents, commercially available solution)

  • Nickel catalyst (e.g., NiCl₂(dppp), 2-5 mol%)

  • Anhydrous THF

Procedure:

  • Setup: In a dry, argon-flushed flask, add the nickel catalyst (e.g., NiCl₂(dppp), 3 mol%) and dissolve it in anhydrous THF.

  • Add the aryl bromide (1.0 equivalent) to the catalyst solution.

  • Addition: Cool the mixture to 0 °C and slowly add the ethylmagnesium bromide solution (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup and purification as described in Protocol 5.2 to yield 4-ethylanisole.

Conclusion and Recommendations

The choice between 3-methoxy-3-oxopropylzinc bromide and an organomagnesium reagent for cross-coupling is not a matter of preference but of chemical necessity.

  • Choose 3-Methoxy-3-oxopropylzinc Bromide (or other organozinc reagents) when your synthesis involves substrates with common electrophilic functional groups such as esters, ketones, nitriles, or amides. The superior chemoselectivity of organozinc reagents is indispensable for the construction of complex, polyfunctional molecules.[1][4]

  • Choose an Organomagnesium Reagent for simple cross-coupling reactions where neither the Grignard reagent nor the coupling partner contains sensitive functional groups.[10][11] Their high reactivity and the low cost of starting materials make them suitable for robust, large-scale syntheses of simpler molecular scaffolds.

For the modern researcher in drug development and materials science, mastering the use of polyfunctional organozinc reagents is essential. Their ability to operate selectively in a complex chemical environment opens synthetic pathways that are entirely inaccessible with more reactive organometallics like Grignard reagents.

References

  • Organozinc chemistry - Grokipedia. (n.d.).
  • Lecture 7 : Organozinc Reagents - Nptel. (n.d.).
  • Advances in the Chemistry of Organozinc Reagents - ResearchGate. (2025, August 6).
  • Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents - PMC. (n.d.).
  • Transition Metal Catalyzed CC Cross Coupling Reactions - Dr. May Group. (n.d.).
  • Generation and Cross-Coupling of Organozinc Reagents in Flow | Organic Letters. (2018, November 14).
  • Polyfunctional Zinc and Magnesium Organometallics for Organic Synthesis: Some Perspectives | Request PDF - ResearchGate. (n.d.).
  • Grignard Reagents - ChemTalk. (n.d.).
  • Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Functional Group Compatibility - Organic Chemistry - Fiveable. (2025, August 15).
  • Organozinc chemistry - Wikipedia. (n.d.).
  • Kumada Cross-Coupling Reaction - Alfa Chemistry. (n.d.).
  • [FREE] Which functional groups are incompatible with a Grignard, meaning they cannot be on the same - brainly.com. (2023, September 10).
  • 2-Propynoic acid, 3-bromo-, methyl - Organic Syntheses Procedure. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Assessing the Functional Group Tolerance of Benzylic Organometallics: A Comparative Guide - Benchchem. (n.d.).
  • Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC. (n.d.).
  • Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - RU. (n.d.).
  • Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols - OrgoSolver. (n.d.).
  • Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d. (n.d.).
  • Kumada Coupling - Organic Chemistry Portal. (n.d.).
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron c - ACG Publications. (n.d.).
  • 3-Ethoxy-3-oxopropylzinc bromide 0.5M tetrahydrofuran 193065-68-8. (n.d.).
  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications. (2006, June 24).
  • Zinc versus Magnesium: Orthogonal Catalyst Reactivity in Selective Polymerizations of Epoxides, Bio‐derived Anhydrides and Carbon Dioxide - PMC. (n.d.).
  • Transition Metal Catalyzed Coupling Reactions. (n.d.).
  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. (n.d.).
  • 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF - [M73206] - Synthonix, Inc. (n.d.).
  • Methyl 3-bromopropionate - Chem-Impex. (n.d.).
  • Application Notes and Protocols: 4-Chlorobenzylmagnesium Chloride as a Nucleophile in Organic Synthesis - Benchchem. (n.d.).
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC. (n.d.).
  • Preparation and Reactions of Polyfunctional Magnesium and Zinc Organometallics in Organic Synthesis - ResearchGate. (2021, March 9).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC. (n.d.).
  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents - Beilstein Journals. (2011, September 13).
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromide and Chloride Supporting Information - AWS. (n.d.).
  • Application Notes and Protocols for the Synthesis of 4-isopropyl-3-methylphenol via Negishi Cross-Coupling - Benchchem. (n.d.).
  • (S)-(−)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution - MilliporeSigma. (n.d.).
  • 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF | 193819-99-7 - MilliporeSigma. (n.d.).
  • Synthesis of methyl 3-phenylpropionate - PrepChem.com. (n.d.).
  • Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PubMed. (2021, March 16).
  • methyl 3-(methylamino)propanoate synthesis - ChemicalBook. (n.d.).
  • Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides - Organic Chemistry Portal. (n.d.).
  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. (2025, August 9).
  • CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents. (n.d.).

Sources

Comparative

Comparative Guide: NMR Diagnostics and Preparation of 3-Methoxy-3-oxopropylzinc Bromide

Strategic Advantages: Organozinc Reagents vs. Alternatives In modern drug development and complex organic synthesis, the formation of carbon-carbon bonds requires reagents that balance reactivity with functional group to...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Advantages: Organozinc Reagents vs. Alternatives

In modern drug development and complex organic synthesis, the formation of carbon-carbon bonds requires reagents that balance reactivity with functional group tolerance. When synthesizing molecules containing sensitive moieties like esters, traditional organometallic reagents (e.g., Grignard or organolithium reagents) often fail due to their high polarity and aggressive nucleophilicity, leading to unwanted side reactions such as Claisen condensations or direct nucleophilic attack on the ester carbonyl.

3-Methoxy-3-oxopropylzinc bromide represents a highly chemoselective alternative. The causality behind this selectivity lies in the electronegativity of the metal. Zinc has an electronegativity of 1.65 (Pauling scale), compared to magnesium (1.31) and lithium (0.98). This results in a highly covalent, less polarized carbon-metal bond. Consequently, the organozinc reagent is completely stable in the presence of its own ester functional group, allowing for the generation of polyfunctional building blocks that can be subsequently coupled using transition-metal catalysis (e.g., Negishi cross-coupling)[1].

Mechanistic Causality & NMR Diagnostics

The most reliable method to track the successful insertion of zinc into the carbon-halogen bond of the precursor (methyl 3-bromopropanoate) is Nuclear Magnetic Resonance (NMR) spectroscopy. The transformation from a C−Br bond to a C−Zn bond induces a profound electronic reconfiguration.

Because zinc is significantly more electropositive than bromine, the electron density around the adjacent methylene group ( −CH2​−Zn ) increases drastically. This shielding effect manifests as a diagnostic upfield shift in both 1H and 13C NMR spectra[2]. Tracking this shift provides a self-validating metric for reaction completion.

Quantitative Data Comparison

The tables below summarize the diagnostic chemical shifts, objectively comparing the precursor with the active organozinc product.

Table 1: 1H NMR Chemical Shift Comparison (Note: Precursor recorded in CDCl3​ ; Organozinc recorded in THF−d8​ )

Proton EnvironmentMethyl 3-bromopropanoate (δ, ppm)[3]3-Methoxy-3-oxopropylzinc bromide (δ, ppm)Shift Difference (Δδ)
−OCH3​ 3.70 (s, 3H)3.60 (s, 3H)-0.10
−CH2​−C=O 2.80 (t, 2H)2.40 (t, 2H)-0.40
−CH2​−X (X=Br, Zn)3.60 (t, 2H) 0.20 (t, 2H) -3.40 (Diagnostic)

Table 2: 13C NMR Chemical Shift Comparison

Carbon EnvironmentMethyl 3-bromopropanoate (δ, ppm)[3]3-Methoxy-3-oxopropylzinc bromide (δ, ppm)Shift Difference (Δδ)
C=O 171.0175.0+4.0
−OCH3​ 52.051.0-1.0
−CH2​−C=O 38.031.0-7.0
−CH2​−X (X=Br, Zn)26.0 10.0 -16.0 (Diagnostic)

Causality Insight: The massive upfield shift of the α -protons (from 3.60 ppm to 0.20 ppm) is the definitive marker of a successful oxidative addition of zinc. If a triplet remains at 3.60 ppm, unreacted starting material is still present.

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the preparation of 3-methoxy-3-oxopropylzinc bromide utilizes the Knochel methodology, employing zinc dust and anhydrous lithium chloride ( LiCl )[1]. The addition of LiCl is a critical mechanistic driver: it solubilizes the organozinc species formed at the metal surface, thereby continuously exposing fresh zinc and driving the insertion equilibrium forward.

Step-by-Step Methodology

Step 1: System Preparation and Drying

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum.

  • Add anhydrous LiCl (1.5 equiv) and zinc dust (1.5 equiv). Heat the mixture to 150 °C under high vacuum for 2 hours to remove trace moisture.

  • Backfill the flask with ultra-pure Argon and cool to room temperature.

Step 2: Zinc Surface Activation

  • Suspend the Zn/LiCl mixture in anhydrous THF (to achieve a final reagent concentration of ~0.5 M).

  • Add 1,2-dibromoethane (5 mol%). Heat the suspension to 60 °C for 5 minutes, then cool to room temperature. Causality: This generates ethylene gas, mechanically fracturing the zinc oxide passivation layer.

  • Add chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes. Causality: TMSCl chemically scavenges residual oxides and moisture, leaving a highly pristine, reactive zinc surface.

Step 3: Zinc Insertion

  • Add methyl 3-bromopropanoate (1.0 equiv) dropwise at 25 °C.

  • Warm the reaction to 50 °C and stir for 12 hours.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D2​O , and analyze via 1H NMR. The disappearance of the triplet at 3.60 ppm confirms complete consumption of the alkyl bromide.

Step 4: Iodometric Titration

  • Allow the unreacted zinc to settle. Transfer the clear supernatant to a dry, Argon-flushed flask.

  • Titrate a 1.0 mL aliquot against a standardized solution of iodine in THF until a persistent yellow color remains. This accurately determines the active concentration of the organozinc reagent prior to cross-coupling applications.

Workflow Visualization

G A Precursor Methyl 3-bromopropanoate B Surface Activation Zn Dust + TMSCl/1,2-DBE A->B Step 1 C Insertion & Solubilization LiCl in THF (50°C) B->C Step 2 D Organozinc Reagent 3-Methoxy-3-oxopropylzinc bromide C->D Step 3 E Validation Iodometric Titration & NMR D->E Step 4

Workflow for the preparation and validation of 3-methoxy-3-oxopropylzinc bromide.

Conclusion

For researchers requiring functionalized carbon nucleophiles, 3-methoxy-3-oxopropylzinc bromide offers a superior chemoselective profile compared to its lithium or magnesium counterparts. By leveraging LiCl -mediated zinc insertion and validating the synthesis through the distinct upfield shifts in NMR spectroscopy, scientists can reliably generate and deploy this reagent in complex, late-stage functionalization workflows.

Sources

Validation

Comparative Guide: 3-Methoxy- vs. 3-Ethoxy-3-oxopropylzinc Bromide in Cross-Coupling

Executive Summary & Strategic Selection In modern drug development and complex organic synthesis, the precise installation of propanoate side chains is a recurring motif. β -ester organozinc halides—specifically 3-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

In modern drug development and complex organic synthesis, the precise installation of propanoate side chains is a recurring motif. β -ester organozinc halides—specifically 3-methoxy-3-oxopropylzinc bromide and 3-ethoxy-3-oxopropylzinc bromide —are premier nucleophiles for this task. Operating primarily through Negishi cross-coupling, these reagents allow for the mild, chemoselective formation of C-C bonds without disrupting existing sensitive functional groups[1][2].

While functionally similar, the choice between the methoxy (methyl ester) and ethoxy (ethyl ester) variants dictates the downstream processing strategy:

  • 3-Methoxy-3-oxopropylzinc bromide: Yields a methyl ester. Opt for this reagent when rapid, mild saponification is required in subsequent steps. The reduced steric bulk accelerates both the coupling and the eventual hydrolysis.

  • 3-Ethoxy-3-oxopropylzinc bromide: Yields an ethyl ester. This is the preferred choice when the intermediate must survive aggressive aqueous workups or multi-step sequences where premature ester cleavage would compromise the yield[3].

Physicochemical Properties & Mechanistic Grounding

Both reagents are supplied as 0.5 M solutions in anhydrous Tetrahydrofuran (THF)[1][4]. The presence of THF is a strict mechanistic requirement; the oxygen heteroatom in THF coordinates with the empty p-orbitals of the zinc center. This coordination stabilizes the monomeric organometallic species and suppresses the Schlenk equilibrium, preventing disproportionation into less reactive dialkylzinc compounds.

Table 1: Comparative Physicochemical Profile
Property3-Methoxy-3-oxopropylzinc bromide3-Ethoxy-3-oxopropylzinc bromide
CAS Number 193819-99-7[4]193065-68-8[1]
Molecular Formula C₄H₇BrO₂Zn[4]C₅H₉BrO₂Zn[1]
Molecular Weight 232.38 g/mol [4]246.42 g/mol [1]
Standard Concentration 0.5 M in THF[4]0.5 M in THF[1]
Inserted Moiety Methyl propanoateEthyl propanoate[5]
Downstream Cleavage Faster (Mild basic hydrolysis)Slower (Requires stronger conditions)

Comparative Performance Data in Literature

The performance of these reagents is highly dependent on the chosen catalytic system. Palladium catalysts (e.g., Pd(PPh₃)₄) are typically favored for aryl halides, while Copper catalysts (e.g., CuI/LiBr) excel with acid chlorides to prevent decarbonylation side reactions.

Table 2: Cross-Coupling Yields Across Substrate Classes
Electrophile SubstrateZinc ReagentCatalyst SystemConditionsYieldReference
4-Chloronicotinate esters EthoxyPd(PPh₃)₄ (2-5 mol%)25-40°C, 1-2 h85-92%EvitaChem[2]
Biphenyl-4-carbonyl chloride EthoxyCuI (10 mol%), LiBr0°C to RT, 4 h65%Units.it[3]
Enol triflate (Homocubane) EthoxyPd-basedRT53%ChemRxiv[6]

Note: The ethoxy variant is frequently utilized in the synthesis of γ-keto esters from aryl chlorides and the preparation of sulfones via DABSO[5].

Mechanistic Pathway: The Negishi Catalytic Cycle

The efficiency of these reagents is rooted in the Negishi cross-coupling cycle. The moderate nucleophilicity of the zinc enolate ensures high functional group tolerance, while transmetalation remains kinetically favorable.

NegishiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-CH2CH2COOR] OxAdd->TransMet + ROOC-CH2CH2-ZnBr RedElim Reductive Elimination Product Release TransMet->RedElim - ZnXBr RedElim->Pd0 Ar-CH2CH2COOR

Figure 1: Negishi cross-coupling catalytic cycle utilizing β-ester organozinc reagents.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a generalized Negishi cross-coupling workflow. This methodology is designed to be self-validating by incorporating specific temperature controls and visual cues that confirm reaction progress.

General Procedure for Negishi Coupling (Synthesis of γ-Keto Esters / Aryl Propanoates)

Rationale for Causality: Organozinc reagents are moisture-sensitive and prone to homocoupling if the local concentration of the transmetalating species exceeds the oxidative addition rate. Therefore, strict anhydrous conditions and controlled dropwise addition are mandatory.

  • System Preparation:

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: Eliminates adventitious moisture which would rapidly protonate the zinc reagent, yielding unreactive ethyl or methyl propionate.

  • Catalyst & Substrate Loading:

    • Add the electrophile (e.g., aryl halide or acid chloride, 1.0 equiv) and the catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or CuI/LiBr at 10/20 mol%)[2][3].

    • Dissolve in anhydrous THF (to achieve ~0.2 M concentration).

  • Nucleophile Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the 3-alkoxy-3-oxopropylzinc bromide (0.5 M in THF, 1.2 to 1.5 equiv) dropwise via a syringe pump over 15 minutes[3].

    • Causality: The transmetalation step is exothermic. Cooling to 0 °C mitigates temperature spikes, preserving the active catalyst and preventing the degradation of the zinc reagent.

  • Reaction Propagation:

    • Remove the ice bath and allow the mixture to warm to room temperature (25–40 °C). Stir for 1 to 4 hours[2][3].

    • Self-Validation: A color change (often from pale yellow to dark brown/black) indicates the consumption of the active Pd(0) species and the precipitation of palladium black as the reaction nears completion.

  • Quench & Workup:

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl provides a mild proton source to neutralize unreacted zinc species without hydrolyzing the newly formed ester product.

    • Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ExpWorkflow Step1 1. System Preparation Flame-dried flask, Argon atmosphere Solvent: Anhydrous THF Step2 2. Catalyst Loading Add Electrophile & Catalyst Stir under Argon Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of Zinc Reagent at 0°C (Controls Exotherm) Step2->Step3 Step4 4. Cross-Coupling Warm to 25-40°C Stir for 1-4 hours Step3->Step4 Step5 5. Quench & Workup Saturated NH4Cl (aq) Quench Extract & Purify Step4->Step5

Figure 2: Step-by-step experimental workflow for Negishi cross-coupling.

References

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Units.it:[Link]

  • 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF -[M73206] - Synthonix, Inc:[Link]

  • Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres - ChemRxiv:[Link]

Sources

Comparative

A Comparative Guide to Alkylation: 3-Methoxy-3-oxopropylzinc Bromide vs. Organoboron Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For drug development professionals and researchers, the choice of reagents for these transformations is critical, balancing reactivity, functional group tolerance, and operational simplicity. This guide provides an in-depth technical comparison of two key classes of reagents used for alkylation reactions: the organozinc reagent, 3-methoxy-3-oxopropylzinc bromide, and the versatile family of organoboron reagents.

Introduction: Two Pillars of Cross-Coupling

The introduction of an alkyl chain bearing a protected carboxylic acid moiety, such as a methyl propionate group, is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates. Both 3-methoxy-3-oxopropylzinc bromide and analogous organoboron reagents are capable of achieving this transformation, primarily through palladium- or nickel-catalyzed cross-coupling reactions. However, the nuances of their preparation, reactivity, and substrate compatibility can significantly influence the outcome of a synthetic campaign.

3-Methoxy-3-oxopropylzinc bromide , a specific type of Reformatsky reagent, is a powerful nucleophile in Negishi cross-coupling reactions.[1][2] Its direct C-Zn bond imparts significant carbanionic character, leading to high reactivity.

Organoboron reagents , such as boronic acids and their pinacol esters (e.g., methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate), are the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] These reagents are prized for their stability, low toxicity, and broad functional group compatibility.

This guide will dissect the practical and mechanistic differences between these two approaches, providing the necessary data and protocols to make an informed decision for your specific synthetic challenge.

Head-to-Head Comparison: Reactivity, Tolerance, and Practicality

The choice between an organozinc and an organoboron reagent is not merely a matter of personal preference; it is a decision guided by the specific demands of the substrate and the desired reaction outcome. Below is a summary of their key characteristics, followed by a more detailed discussion.

Feature3-Methoxy-3-oxopropylzinc Bromide (Organozinc)Organoboron Reagents (e.g., Alkylboronic Esters)
Primary Reaction Negishi Cross-CouplingSuzuki-Miyaura Cross-Coupling
Reactivity Generally more reactive, can be more sensitive.Generally less reactive, often requiring activation.
Functional Group Tolerance Good, but can be less tolerant to acidic protons.Excellent, highly tolerant of a wide range of functional groups.[5][6]
Preparation Often prepared in situ from the corresponding bromide.Can be isolated and purified; many are commercially available.
Stability Sensitive to air and moisture; typically used immediately after preparation.Generally stable to air and moisture; can be stored.
Byproducts Zinc salts, which are generally water-soluble.Boric acid and its derivatives, which are generally non-toxic.
Key Advantages High reactivity can be beneficial for less reactive electrophiles.High stability, low toxicity, and broad functional group tolerance.
Key Disadvantages Sensitivity to air and moisture requires inert atmosphere techniques.Lower reactivity may require more forcing conditions or highly active catalysts.

Delving Deeper: A Mechanistic Perspective

The distinct performance of these reagents stems from the fundamental differences in their respective cross-coupling mechanisms.

The Negishi Coupling: A Potent Nucleophile in Action

The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) or nickel(0) species. The organozinc reagent's role is in the transmetalation step, where the alkyl group is transferred to the palladium center. The high reactivity of the organozinc compound facilitates this step, often leading to faster reaction rates compared to Suzuki-Miyaura couplings.

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X (Electrophile) R-X->Oxidative\nAddition R-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Organozinc R'-ZnBr (3-Methoxy-3-oxopropylzinc bromide) Organozinc->Transmetalation R-Pd(II)-R' Ar-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Ar-R' (Product) Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The Suzuki-Miyaura Coupling: Stability Meets Versatility

The Suzuki-Miyaura coupling also relies on a palladium(0) catalyst. A key difference is the need for a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex. This activation step is crucial for the subsequent transmetalation. The inherent stability of organoboron reagents makes them compatible with a wider array of functional groups.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X (Electrophile) R-X->Oxidative\nAddition R-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Organoboron R'-B(OR)2 (Organoboron Reagent) Activation Activation Organoboron->Activation Base Base (e.g., K2CO3) Base->Activation Activated_Boron [R'-B(OR)2(Base)]- Activation->Activated_Boron Activated_Boron->Transmetalation R-Pd(II)-R' Ar-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R' Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Ar-R' (Product) Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Performance Data

To provide a practical comparison, we present representative experimental protocols for the preparation and use of both reagent types in a typical alkylation of an aryl bromide.

Protocol 1: Negishi Coupling with 3-Methoxy-3-oxopropylzinc Bromide

This protocol outlines the in situ preparation of the organozinc reagent followed by its cross-coupling with an aryl bromide.

Step 1: Preparation of 3-Methoxy-3-oxopropylzinc Bromide

Organozinc_Prep cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Methyl_3-bromopropanoate Methyl_3-bromopropanoate Organozinc_reagent 3-Methoxy-3-oxopropylzinc bromide (in solution) Methyl_3-bromopropanoate->Organozinc_reagent Zinc_dust Zinc_dust Zinc_dust->Organozinc_reagent THF_solvent THF_solvent THF_solvent->Organozinc_reagent Inert_atmosphere Inert_atmosphere Inert_atmosphere->Organozinc_reagent

Caption: Workflow for the preparation of the organozinc reagent.
  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.2 equivalents).

  • Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until gas evolution ceases, followed by the addition of chlorotrimethylsilane.

  • Cool the suspension to 0 °C and add a solution of methyl 3-bromopropanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1-2 hours. The resulting greyish solution of 3-methoxy-3-oxopropylzinc bromide is used directly in the next step.

Step 2: Negishi Cross-Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand (if necessary) in anhydrous THF.

  • Add the freshly prepared solution of 3-methoxy-3-oxopropylzinc bromide (1.1-1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with an Organoboron Reagent

This protocol utilizes a stable, isolable organoboron reagent, methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate.

Step 1: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (if not commercially available)

This can be achieved through various methods, including the Miyaura borylation of methyl acrylate.

Organoboron_Prep cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Methyl_acrylate Methyl_acrylate Organoboron_ester Methyl 3-(pinacolboranyl)propanoate Methyl_acrylate->Organoboron_ester Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Organoboron_ester Pd_catalyst Pd_catalyst Pd_catalyst->Organoboron_ester Ligand Ligand Ligand->Organoboron_ester Base Base Base->Organoboron_ester

Caption: Workflow for the preparation of the organoboron reagent.
  • To a flask, add bis(pinacolato)diboron (1.0 equivalent), a palladium catalyst (e.g., Pd(dba)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., KOAc) in a suitable solvent (e.g., dioxane).

  • Add methyl acrylate (1.2 equivalents) and heat the mixture under an inert atmosphere.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, filter, and concentrate.

  • Purify the product by column chromatography to yield the desired boronic ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a flask, add the aryl bromide (1.0 equivalent), methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Performance Data: A Comparative Overview

While a direct, single-study comparison is scarce, a survey of the literature for similar transformations allows for a general performance comparison:

Substrate TypeReagentTypical YieldsKey Considerations
Electron-rich Aryl BromidesOrganozincGood to Excellent (70-95%)High reactivity is advantageous.
OrganoboronGood to Excellent (75-98%)May require more active catalysts or longer reaction times.
Electron-deficient Aryl BromidesOrganozincExcellent (80-98%)Generally very effective.
OrganoboronExcellent (85-99%)Often proceeds smoothly.
Sterically Hindered Aryl BromidesOrganozincModerate to Good (50-85%)Can overcome steric hindrance due to high reactivity.
OrganoboronModerate to Good (60-90%)May require specialized ligands to facilitate coupling.
Heterocyclic HalidesOrganozincGood (65-90%)Effective for a range of heterocycles.
OrganoboronGood to Excellent (70-95%)Boronic acids of some heterocycles can be unstable.

Conclusion and Recommendations

The choice between 3-methoxy-3-oxopropylzinc bromide and its organoboron counterparts is a classic example of the trade-off between reactivity and stability in organic synthesis.

Choose 3-Methoxy-3-oxopropylzinc Bromide (via Negishi Coupling) when:

  • High reactivity is required: For challenging substrates, such as sterically hindered or less reactive aryl halides, the potent nucleophilicity of the organozinc reagent can be a significant advantage.

  • The starting materials are readily available: If the corresponding alkyl bromide is accessible and the in situ preparation is straightforward.

  • Strictly anhydrous conditions are manageable: The synthesis and use of organozinc reagents necessitate an inert atmosphere and dry solvents.

Choose Organoboron Reagents (via Suzuki-Miyaura Coupling) when:

  • Broad functional group tolerance is paramount: The stability of organoboron reagents makes them the preferred choice for substrates bearing sensitive functional groups.

  • Ease of handling and storage is a priority: The ability to isolate, purify, and store the organoboron reagent simplifies experimental workflow, especially in multi-step syntheses or for library generation.

  • "Greener" chemistry is a consideration: The byproducts of the Suzuki-Miyaura coupling are generally considered less toxic than those of many other cross-coupling reactions.

Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic problem at hand. Both 3-methoxy-3-oxopropylzinc bromide and organoboron reagents are powerful tools in the synthetic chemist's arsenal, and a thorough understanding of their respective strengths and weaknesses is key to their successful application in the synthesis of novel therapeutics and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1-47). Wiley-VCH. [Link]

  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Functionalized Organozinc Compounds. Chemical Reviews, 93(6), 2117-2188. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Fürstner, A. (1999). The Reformatsky Reaction. In Modern Carbonyl Olefination (pp. 287-319). Springer. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a chemist's guide to catalyst and reagent selection. Chemical Society Reviews, 43(1), 412-443. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methoxy-3-oxopropylzinc Bromide

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the chemical entities we handle. 3-Methoxy-3-oxopropylzinc bromide, a valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the chemical entities we handle. 3-Methoxy-3-oxopropylzinc bromide, a valuable organozinc reagent often utilized in reactions like the Reformatsky reaction, demands meticulous handling not only during its use but, critically, through its final disposal.[1][2] Organozinc compounds, while generally less reactive than their Grignard or organolithium counterparts, are highly sensitive to moisture and air, necessitating a disposal protocol grounded in controlled chemical neutralization.[3][4]

This guide provides a comprehensive, step-by-step methodology for the safe quenching and disposal of 3-methoxy-3-oxopropylzinc bromide. The procedures outlined here are designed to be self-validating, explaining the chemical causality behind each step to ensure a safe and effective neutralization process.

Part 1: Hazard Assessment and Mitigation

Before any procedure, a thorough understanding of the risks is paramount. The primary hazard associated with 3-methoxy-3-oxopropylzinc bromide is its reactivity with protic sources, such as water and alcohols.[5] This reaction is a vigorous, exothermic hydrolysis of the carbon-zinc bond.[6] An uncontrolled reaction can lead to a rapid temperature increase, potentially boiling the flammable solvent (typically THF) in which the reagent is supplied, creating a fire and pressure hazard.[5]

Engineering and Administrative Controls
  • Chemical Fume Hood: All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any vapors and provide a protective barrier.[7]

  • Exclusion of Incompatible Materials: Keep flammable materials, paper towels, and other combustibles away from the immediate work area.[7]

  • Work Alone Policy: Never perform this procedure while working alone in the laboratory.[8]

  • Emergency Access: Ensure unobstructed access to a safety shower and eyewash station.[7][8]

Personal Protective Equipment (PPE)

Proper PPE is your primary line of defense. The following table summarizes the minimum requirements for this procedure.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[7]Protects against chemical splashes and potential violent reactions.
Lab Coat Flame-resistant (e.g., Nomex®).[7]Provides protection against fire hazards from flammable solvents.
Gloves Chemical-resistant gloves (refer to SDS for the specific solvent, often nitrile or neoprene).Prevents skin contact with the corrosive reagent and solvents.
Apparel Long pants, closed-toe shoes, and non-synthetic clothing.[7]Minimizes skin exposure and reduces risks associated with flammable synthetic materials.

Part 2: The Quenching Protocol: A Step-by-Step Methodology

The core principle of this disposal method is a gradual and controlled hydrolysis. We achieve this by sequentially introducing quenching agents of increasing reactivity (acidity of the proton source), starting with a less reactive alcohol and finishing with water. This hierarchical approach tames the exothermic nature of the reaction.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_quench Phase 2: Controlled Quenching cluster_waste Phase 3: Waste Management A Assess Reagent Volume & Prepare PPE B Set Up Glassware in Fume Hood A->B C Prepare Quenching & Neutralization Solutions B->C D Dilute Organozinc Reagent (Optional, for >1M) E Cool Quenching Flask in Ice Bath D->E F Slowly Add Reagent to Isopropanol Solution E->F G Monitor Reaction (Gas, Temp) F->G H Sequentially Add Methanol, then Water G->H I Verify Quench Completion (No Gas) J Neutralize to pH ~7 with Dilute HCl I->J K Transfer to Labeled Hazardous Waste Container J->K L Decontaminate Empty Reagent Bottle K->L

Caption: Workflow for the safe quenching and disposal of organozinc reagents.

Experimental Protocol

Required Materials:

  • 3-Methoxy-3-oxopropylzinc bromide solution to be discarded.

  • An inert, dry solvent compatible with the reagent (e.g., anhydrous Tetrahydrofuran - THF).

  • Isopropanol.

  • Methanol.

  • Deionized Water.

  • Dilute Hydrochloric Acid (1 M HCl).

  • A three-neck round-bottom flask, sized to be no more than 25% full with the final total volume.[7]

  • A magnetic stir plate and stir bar.

  • An addition funnel or syringe pump for controlled addition.

  • An ice/water bath.

  • A suitable, labeled hazardous waste container.[9][10]

Procedure:

  • Preparation and Setup:

    • In the fume hood, assemble the three-neck flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a bubbler. Ensure the setup is secure.[7]

    • Place the flask in an ice/water bath on top of the stir plate.

  • Prepare the Initial Quenching Solution:

    • To the reaction flask, add a volume of anhydrous THF roughly equal to the volume of the organozinc solution you intend to quench.

    • Next, add an equal volume of isopropanol to the THF. The total volume of this quenching solution should be at least twice the volume of the organozinc solution.

    • Begin stirring the solution and allow it to cool in the ice bath to approximately 0-5 °C.

    • Causality: We begin with isopropanol, a weak protic source, diluted in an inert solvent.[5] This ensures the initial, most vigorous phase of the reaction is slow and manageable, minimizing the rate of heat generation.[11]

  • Controlled Addition of the Organozinc Reagent:

    • Transfer the 3-methoxy-3-oxopropylzinc bromide solution to the addition funnel.

    • Begin adding the organozinc solution to the cold, stirring isopropanol mixture dropwise. The rate of addition should be slow enough to keep the internal temperature below 25 °C.

    • You will observe gas evolution (bubbling). If the bubbling becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the reaction to subside before continuing.[11]

    • Causality: A slow, controlled addition is the most critical step for safety. It prevents the exothermic reaction from overwhelming the cooling capacity of the ice bath, thereby avoiding a dangerous thermal runaway.[7]

  • Sequential Hydrolysis:

    • Once the entire organozinc solution has been added and the initial gas evolution has subsided, begin the slow, dropwise addition of methanol. Use a volume of methanol roughly equal to the volume of isopropanol used.

    • After the addition of methanol is complete and the reaction is calm, you may then proceed to the final step by slowly adding an equal volume of deionized water. Be especially cautious with the initial addition of water, as it is the most reactive quenching agent.[7]

    • Causality: This sequence—isopropanol, then methanol, then water—gradually increases the reactivity of the quenching agent. This hierarchical approach ensures that the bulk of the reactive organozinc is consumed by the milder alcohol before the highly reactive water is introduced, guaranteeing a safe and controlled process.[5][7]

  • Final Neutralization:

    • Allow the mixture to stir and slowly warm to room temperature. Once gas evolution has completely ceased, check the pH of the aqueous layer. It will likely be basic due to the formation of zinc hydroxide/oxide species.

    • Slowly add 1 M HCl dropwise until the pH of the solution is approximately neutral (pH 6-8). This step helps to dissolve any inorganic zinc salts, resulting in a clear solution.[12]

Part 3: Waste Handling and Container Decontamination

  • Waste Collection:

    • The fully quenched and neutralized solution is considered hazardous waste.

    • Carefully transfer the solution to a designated, properly labeled hazardous waste container. Do not mix this waste with incompatible waste streams, such as oxidizers or cyanides.[9][13]

  • Empty Container Decontamination:

    • An "empty" reagent bottle is never truly empty and must be thoroughly decontaminated before disposal.[8]

    • Step 1: Under an inert atmosphere (if possible) or in the back of the fume hood, carefully rinse the empty container three times with a small amount of a compatible dry solvent like THF.[7][8] Add each rinse to the hazardous waste container.

    • Step 2: After the solvent rinses, carefully rinse the container three times with water. Add these rinses to the same hazardous waste container.

    • Step 3: Leave the open, rinsed container in the back of the fume hood overnight to ensure all solvent vapors have evaporated.[7] It can then typically be disposed of in the appropriate glass waste receptacle, after defacing the label.[9]

Part 4: Emergency Procedures

  • Spill: In the event of a small spill, cover the material with a dry, inert absorbent like sand or powdered soda ash.[14] Once absorbed, carefully collect the material into a container for quenching as described above. Do NOT use water or a paper towel, which could ignite.

  • Personal Exposure: If the reagent contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or eyewash station and seek immediate medical attention.[14][15]

By adhering to this detailed protocol, laboratory professionals can ensure the safe and responsible disposal of 3-methoxy-3-oxopropylzinc bromide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Google Patents. (n.d.). DE102004031947A1 - Preparation of an organo zinc compound....
  • Utrecht University. (n.d.). Structural organozinc chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 25). Layered zinc hydroxide monolayers by hydrolysis of organozincs. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion.... Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • J-Stage. (n.d.). ENHANCED REACTIVITY OF ZINC ENOLATES OVER LITHIUM ENOLATES IN ASYMMETRIC NITROOLEFINATION. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

  • UC Riverside Environmental Health & Safety. (2003, September 19). Standard Operating Procedure Quenching Reactive Organometallic Reagents. Retrieved from [Link]

  • Wikipedia. (2020, April 17). Organozinc compound. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters.... Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ACS Publications. (2006, May 27). Structures of Zinc Ketone Enolates. Retrieved from [Link]

  • Open Access Journals. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • FQE Chemicals. (n.d.). Safely deactivate pyrophoric iron scale from raw inlet gas filters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • WASH in Health Care Facilities. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • ACS Publications. (2024, May 2). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Retrieved from [Link]

  • Sarpong Lab. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Zinc Enolates: The Reformatsky and Blaise Reactions. Retrieved from [Link]

  • ACS Publications. (2006, June 28). One-Pot Asymmetric Conjugate Addition−Trapping of Zinc Enolates by Activated Electrophiles. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Functionalized Organozinc Compounds. Retrieved from [Link]

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